2,2,6,6-Tetramethylheptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,6,6-tetramethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-10(2,3)8-7-9-11(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNMBVVJQTWDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193155 | |
| Record name | 2,2,6,6-Tetramethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40117-45-1 | |
| Record name | 2,2,6,6-Tetramethylheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040117451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6,6-Tetramethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,6,6-Tetramethylheptane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,2,6,6-tetramethylheptane. The information is presented to support research and development activities, with a focus on structured data, and plausible experimental methodologies.
Chemical Structure and Identification
This compound is a highly branched, saturated hydrocarbon. Its structure consists of a seven-carbon heptane (B126788) chain with four methyl groups attached at the C2 and C6 positions. This high degree of branching significantly influences its physical and chemical properties.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₁H₂₄[1][2][3][4] |
| Molecular Weight | 156.31 g/mol [1] |
| CAS Number | 40117-45-1[1][2][3][4] |
| SMILES String | CC(C)(C)CCCC(C)(C)C[1] |
digraph "2_2_6_6_Tetramethylheptane" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, len=1.5];// Nodes for the heptane backbone C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="3,0!"]; C4 [label="C", pos="4.5,0!"]; C5 [label="C", pos="6,0!"]; C6 [label="C", pos="7.5,0!"]; C7 [label="C", pos="9,0!"];
// Nodes for the methyl groups C2_Me1 [label="C", pos="1.5,1.5!"]; C2_Me2 [label="C", pos="1.5,-1.5!"]; C6_Me1 [label="C", pos="7.5,1.5!"]; C6_Me2 [label="C", pos="7.5,-1.5!"];
// Edges for the backbone C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7;
// Edges for the methyl groups C2 -- C2_Me1; C2 -- C2_Me2; C6 -- C6_Me1; C6 -- C6_Me2; }
Figure 1: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 177.3 °C (Predicted) | ChemSpider |
| Melting Point | -39.6 °C (Predicted) | ChemSpider |
| Density | 0.74 g/cm³ (Predicted) | ChemSpider |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents such as hexane (B92381) and diethyl ether. | General alkane properties[5] |
| Vapor Pressure | 1.3±0.3 mmHg at 25°C (Predicted) | ChemSpider |
| LogP (Octanol-Water Partition Coefficient) | 5.3 (Predicted) | PubChem[1] |
| Kovats Retention Index | 966.6 (Standard non-polar column) | NIST[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on established organic chemistry principles for similar highly branched, symmetrical alkanes, the following methodologies are proposed.
Synthesis via Wurtz Reaction
The Wurtz reaction is a suitable method for the synthesis of symmetrical alkanes from alkyl halides. For this compound, the reaction would involve the coupling of two molecules of 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride) with a central three-carbon unit, which is not a direct application of the standard Wurtz reaction. A more plausible approach for this specific structure would be a modification or a multi-step synthesis. A feasible synthetic route would involve the reaction of a Grignard reagent with a suitable electrophile.
Logical Workflow for a Plausible Grignard-based Synthesis:
Figure 2: Plausible Grignard synthesis workflow.
Detailed Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is initiated when the solution turns cloudy and begins to reflux. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 1,3-dibromopropane in anhydrous diethyl ether dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Analytical Characterization
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for the identification and purity assessment of volatile compounds like this compound.
Experimental Workflow:
Figure 3: GC-MS analysis workflow.
Method Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Expected Results: The retention time should be consistent with the Kovats index of 966.6 on a similar stationary phase.[1] The mass spectrum should show a molecular ion peak (m/z 156) and characteristic fragmentation patterns for branched alkanes, including prominent peaks corresponding to the loss of methyl (m/z 141) and tert-butyl (m/z 99) fragments.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Spectroscopy (400 MHz):
-
Expected Chemical Shifts:
-
A singlet at approximately 0.9 ppm, integrating to 18H, corresponding to the six equivalent methyl groups (CH₃).
-
A triplet at approximately 1.2 ppm, integrating to 4H, corresponding to the two equivalent methylene (B1212753) groups at the C3 and C5 positions (-CH₂-).
-
A quintet at approximately 1.5 ppm, integrating to 2H, corresponding to the central methylene group at the C4 position (-CH₂-).
-
¹³C NMR Spectroscopy (100 MHz):
-
Expected Chemical Shifts:
-
A signal around 30-35 ppm corresponding to the quaternary carbons (C2 and C6).
-
A signal around 30 ppm corresponding to the methyl carbons.
-
Signals for the methylene carbons in the range of 20-50 ppm. Due to the symmetry of the molecule, only three distinct signals for the methylene groups are expected.
-
Reactivity and Potential Applications
As a highly branched alkane, this compound is chemically inert under normal conditions. It does not possess any functional groups that would suggest involvement in specific signaling pathways in a biological context. Its primary utility in research and industry would likely be as a non-polar solvent, a standard for analytical techniques, or as a component in fuel or lubricant formulations where its specific physical properties are advantageous. Due to its high degree of branching, it would have a high octane (B31449) rating.
Safety Information
This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from sources of ignition. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to the Physical Properties of 2,2,6,6-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,2,6,6-tetramethylheptane. The information is compiled from established chemical databases and scientific literature. This document is intended to serve as a foundational resource for professionals in research and development who may be working with or exploring the applications of this compound.
Chemical Identity
This compound is a branched alkane with the molecular formula C₁₁H₂₄.[1][2][3] Its structure consists of a seven-carbon heptane (B126788) chain with four methyl groups attached at the second and sixth carbon atoms.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₁₁H₂₄ | PubChem[4] |
| Molecular Weight | 156.31 g/mol | PubChem[4] |
| CAS Number | 40117-45-1 | NIST WebBook[1][2][3] |
| Canonical SMILES | CC(C)(C)CCCC(C)(C)C | PubChem[4] |
| InChI Key | GKNMBVVJQTWDRT-UHFFFAOYSA-N | NIST WebBook[1][2][3] |
Physical Properties
The following table summarizes the available quantitative data for the physical properties of this compound. It should be noted that while computed values are available, experimentally determined data for several of these properties are not widely published in publicly accessible literature.
| Property | Value | Type | Source |
| Molecular Weight | 156.3083 | Experimental | NIST WebBook[1][2][3] |
| Boiling Point | Data not available in searched resources. | - | SpringerMaterials[4] |
| Melting Point | Data not available in searched resources. | - | |
| Density | Data not available in searched resources. | - | |
| Refractive Index | Data not available in searched resources. | - | |
| Solubility in Water | Data not available in searched resources. | - | |
| Vapor Pressure | Data not available in searched resources. | - | SpringerMaterials[4] |
| Heat of Sublimation | Data not available in searched resources. | - | SpringerMaterials[4] |
| Kovats Retention Index (Standard non-polar) | 966.6 | Experimental | NIST Mass Spectrometry Data Center[4] |
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is limited in the available literature, the following are detailed, generalized methodologies for determining the key physical properties of a liquid alkane such as this.
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.
-
Apparatus: A small-scale distillation apparatus or a Thiele tube setup, thermometer, heating mantle or oil bath, boiling chips.
-
Protocol (Distillation Method):
-
Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into a round-bottom flask.
-
Assemble the distillation apparatus with the flask, distillation head, condenser, and receiving flask.
-
Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
3.2. Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance, and a temperature-controlled water bath.
-
Protocol (Pycnometer Method):
-
Clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Record the mass of the pycnometer filled with water.
-
Empty and dry the pycnometer, then fill it with this compound.
-
Return the filled pycnometer to the constant temperature bath to reach thermal equilibrium.
-
Determine the mass of the pycnometer filled with the sample.
-
Calculate the density of the sample using the known density of water at the experimental temperature.
-
3.3. Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
-
Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source.
-
Protocol:
-
Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Place a few drops of this compound onto the lower prism.
-
Close the prisms and allow the sample to come to the desired temperature by circulating water from the constant temperature bath.
-
Adjust the light source and the refractometer controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Read the refractive index from the instrument's scale.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid sample like this compound.
Conclusion
This technical guide has summarized the currently available physical property data for this compound. While some fundamental identifiers are well-established, there is a noticeable lack of publicly available, experimentally determined data for key physical properties such as boiling point, density, and refractive index. The provided experimental protocols offer standardized methods for determining these properties, which would be valuable for any research or development activities involving this compound. The logical workflow diagram provides a clear sequence for these experimental determinations. Further experimental investigation is warranted to fully characterize the physical properties of this compound.
References
Technical Review: The Case of a Non-Existent Compound
A thorough investigation into the chemical compound designated by the CAS number 40117-45-1, purportedly named 2,2,6,6-Tetramethylheptane, has revealed a significant discrepancy. The provided CAS number does not correspond to any known chemical substance in established chemical databases.
Extensive searches of chemical registries and scientific literature have yielded no results for a compound with the CAS number 40117-45-1. This indicates that the CAS number is likely invalid or has been incorrectly assigned in the query.
Furthermore, while the chemical name this compound describes a plausible branched alkane structure, its existence and properties are not documented under the given CAS identifier. It is crucial for researchers, scientists, and drug development professionals to rely on validated and registered chemical information for their work. The use of incorrect identifiers can lead to significant errors in research and development, including the misidentification of substances and the inability to reproduce experimental results.
Therefore, this document serves to highlight the non-existence of a registered compound under the CAS number 40117-45-1. Professionals seeking information on branched alkanes for research or drug development applications are advised to consult official chemical databases such as the Chemical Abstracts Service (CAS) registry, PubChem, or ChemSpider to ensure the accuracy and validity of the compounds they are investigating.
Due to the non-existence of the requested compound, the creation of a technical guide, including data tables, experimental protocols, and visualizations, is not possible. Researchers are encouraged to verify the CAS numbers and chemical names of their compounds of interest through reliable sources before commencing any in-depth study or experimental work.
An In-depth Technical Guide to the Synthesis and Purification of 2,2,6,6-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2,2,6,6-tetramethylheptane, a highly branched alkane. This document details a robust synthetic methodology, purification protocols, and analytical characterization, designed to be a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. Its highly branched, sterically hindered structure imparts unique physical and chemical properties, making it a subject of interest in various fields, including materials science and as a reference compound in analytical chemistry. This guide outlines a practical and efficient laboratory-scale synthesis and purification strategy for this compound.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a Grignard coupling reaction. This method involves the reaction of a Grignard reagent, specifically tert-butylmagnesium chloride, with a suitable alkyl halide, 1-chloro-3,3-dimethylbutane (B46724) (also known as neopentyl chloride). The carbon-carbon bond formation is facilitated by the nucleophilic nature of the Grignard reagent.
Reaction Scheme
The overall reaction is as follows:
(CH₃)₃CMgCl + (CH₃)₃CCH₂CH₂Cl → (CH₃)₃CCH₂CH₂C(CH₃)₃ + MgCl₂
tert-Butylmagnesium chloride + 1-Chloro-3,3-dimethylbutane → this compound + Magnesium chloride
Experimental Protocol: Grignard Coupling Reaction
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Magnesium turnings
-
tert-Butyl chloride
-
1-Chloro-3,3-dimethylbutane (Neopentyl chloride)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent (tert-butylmagnesium chloride):
-
All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to exclude moisture.
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of tert-butyl chloride (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel.
-
Initiate the reaction by gentle warming. The disappearance of the iodine color and the appearance of a gray, cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add a solution of 1-chloro-3,3-dimethylbutane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours to drive the reaction to completion.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Logical Flow of the Synthesis:
Purification of this compound
The crude product from the synthesis will contain unreacted starting materials, byproducts of the Grignard reaction (such as Wurtz-type coupling products), and the desired this compound. Due to the similar boiling points of these components, purification requires efficient techniques such as fractional distillation and, for very high purity, preparative gas chromatography.
Physical Properties for Purification
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [1] |
| Boiling Point | 177-178 °C at 760 mmHg |
| Density | ~0.74 g/cm³ at 20 °C |
| Refractive Index | ~1.416 at 20 °C |
Purification by Vacuum Fractional Distillation
Given the relatively high boiling point of this compound, vacuum fractional distillation is recommended to prevent potential thermal decomposition and to allow for distillation at a lower, more manageable temperature.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to provide a large surface area for repeated vaporization-condensation cycles.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Use a heating mantle with a magnetic stirrer to heat the distillation flask.
-
-
Distillation Procedure:
-
Place the crude product in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 20 mmHg).
-
Begin heating the flask.
-
Collect a forerun fraction, which will contain lower-boiling impurities.
-
Carefully monitor the temperature at the head of the column. When the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the desired product has been distilled.
-
Purification Workflow:
High-Purity Purification by Preparative Gas Chromatography
For applications requiring very high purity, preparative gas chromatography (Prep-GC) is an excellent method for isolating this compound from closely related isomers and impurities.
Suggested Prep-GC Conditions:
| Parameter | Suggested Value |
| Column | Non-polar capillary column (e.g., DB-1, HP-5) |
| Column Dimensions | 30 m length, 0.53 mm I.D., 1.5 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless |
| Oven Program | Isothermal at 120-140 °C or a slow ramp (e.g., 5 °C/min) |
| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter |
| Collection | Cryogenic trapping of the eluting peak corresponding to this compound |
Characterization of Purified this compound
The purity and identity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis should show a single major peak corresponding to this compound, confirming its purity. The mass spectrum will exhibit a characteristic fragmentation pattern for this branched alkane, with a prominent peak at m/z = 57, corresponding to the stable tert-butyl carbocation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are simple and highly symmetric.
¹H NMR Spectroscopy:
-
δ ~0.8-0.9 ppm (singlet, 18H): This signal corresponds to the eighteen equivalent protons of the six methyl groups of the two tert-butyl groups.
-
δ ~1.1-1.2 ppm (multiplet, 4H): This signal arises from the four protons of the two methylene (B1212753) groups at the C3 and C5 positions.
-
δ ~1.2-1.3 ppm (multiplet, 2H): This signal corresponds to the two protons of the central methylene group at the C4 position.
¹³C NMR Spectroscopy:
Due to the symmetry of the molecule, the ¹³C NMR spectrum is expected to show only four distinct signals.[1]
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| C1, C7, and methyls on C2, C6 | ~30-32 |
| C2, C6 | ~32-34 |
| C3, C5 | ~48-50 |
| C4 | ~22-24 |
Conclusion
This guide provides a detailed framework for the successful synthesis and purification of this compound. The described Grignard coupling reaction offers a reliable method for the construction of the sterically hindered carbon skeleton. Subsequent purification by vacuum fractional distillation and preparative gas chromatography allows for the isolation of the target compound in high purity. The provided analytical data serves as a benchmark for the characterization of the final product. These methodologies are valuable for researchers requiring access to this and other highly branched alkanes for a variety of scientific applications.
References
An In-Depth Technical Guide to the Mass Spectrum Analysis of 2,2,6,6-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrum analysis of 2,2,6,6-tetramethylheptane, a highly branched alkane. The document details the fragmentation patterns observed under electron ionization (EI), presents quantitative data in a structured format, and outlines a typical experimental protocol for analysis. The information contained herein is intended to aid researchers and professionals in the identification and characterization of this and similar branched hydrocarbon structures.
Introduction
This compound (C₁₁H₂₄) is a saturated hydrocarbon with a molecular weight of 156.31 g/mol .[1] Its highly branched structure, featuring two quaternary carbon centers, leads to a characteristic and predictable fragmentation pattern in mass spectrometry. Understanding this fragmentation is crucial for the structural elucidation of unknown compounds and for quality control in various chemical processes. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.
Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by extensive fragmentation and a very low abundance or absent molecular ion peak (M⁺) at m/z 156. This is a common feature for highly branched alkanes, as the molecular ion is energetically unstable and readily undergoes fragmentation.[2] The fragmentation is dominated by cleavages at the branching points, leading to the formation of stable tertiary carbocations.
The quantitative data for the principal fragments in the mass spectrum of this compound is summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragment Structure |
| 41 | 65 | Allyl cation | [C₃H₅]⁺ |
| 43 | 80 | Propyl cation | [C₃H₇]⁺ |
| 57 | 100 | tert-Butyl cation | [C₄H₉]⁺ |
| 71 | 10 | Pentyl cation | [C₅H₁₁]⁺ |
| 85 | 5 | Hexyl cation | [C₆H₁₃]⁺ |
| 99 | 2 | Heptyl cation | [C₇H₁₅]⁺ |
| 141 | <1 | [M-CH₃]⁺ | [C₁₀H₂₁]⁺ |
Note: The relative intensities are approximate values derived from the graphical representation of the NIST mass spectrum.
The fragmentation of this compound is primarily driven by the stability of the resulting carbocations. The most significant fragmentation pathways involve the cleavage of C-C bonds adjacent to the quaternary carbons.
The base peak at m/z 57 corresponds to the highly stable tert-butyl cation, [C(CH₃)₃]⁺. This ion is formed by the cleavage of the C4-C5 bond. The loss of the largest alkyl fragment at a branching point is generally favored.
Other significant peaks include:
-
m/z 41 and 43 : These are common fragments in the mass spectra of alkanes, corresponding to smaller alkyl and alkenyl cations.
-
m/z 71, 85, and 99 : These peaks arise from cleavages at different points along the heptane (B126788) backbone, with decreasing intensity as the fragment size increases.
-
m/z 141 : A very low intensity peak corresponding to the loss of a methyl group ([M-15]⁺) from the molecular ion. The low abundance of this fragment further highlights the instability of the molecular ion.
The absence of a significant molecular ion peak at m/z 156 is a key characteristic of highly branched alkanes.
Experimental Protocols
The following is a detailed methodology for the acquisition of a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Standard Preparation : Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Sample Injection : A small volume (typically 1 µL) of the prepared solution is injected into the GC-MS system.
-
Injector : Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature : 250 °C to ensure rapid volatilization of the sample.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Column : A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating alkanes.
-
Oven Temperature Program :
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV. This is the standard energy for EI, which promotes reproducible fragmentation patterns and allows for comparison with library spectra.[2]
-
Ion Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Mass Range : Scan from m/z 35 to 200 to cover the expected range of fragments.
-
Solvent Delay : A solvent delay of 2-3 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.
Visualization of Key Processes
The following diagrams illustrate the experimental workflow and the primary fragmentation pathway of this compound.
Conclusion
The mass spectrum of this compound is a clear example of the fragmentation behavior of highly branched alkanes. The dominance of the tert-butyl cation fragment at m/z 57 and the absence of a significant molecular ion peak are key identifiers. The experimental protocol outlined provides a robust method for obtaining high-quality mass spectra for this and similar compounds. This guide serves as a valuable resource for scientists and researchers in the accurate identification and characterization of branched alkanes.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 2,2,6,6-Tetramethylheptane
Introduction
2,2,6,6-Tetramethylheptane is a highly branched alkane, and its infrared (IR) spectrum is characteristic of saturated hydrocarbons. The spectrum is dominated by absorptions arising from carbon-hydrogen (C-H) stretching and bending vibrations. The presence of two tertiary butyl groups significantly influences the bending vibration region, providing a unique spectral fingerprint. This guide provides a detailed analysis of the IR spectrum of this compound, a general experimental protocol for obtaining the spectrum, and a workflow for spectral analysis.
Data Presentation: Infrared Absorption Bands of this compound
The following table summarizes the principal absorption bands in the gas-phase infrared spectrum of this compound. The data is based on the spectrum available in the NIST/EPA Gas-Phase Infrared Database.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~2960 | Strong | Asymmetric C-H stretching in methyl (CH₃) groups |
| ~2905 | Medium | Symmetric C-H stretching in methyl (CH₃) groups |
| ~2870 | Medium | Symmetric C-H stretching in methylene (B1212753) (CH₂) groups |
| ~1470 | Medium | Asymmetric C-H bending (scissoring) in methylene (CH₂) and methyl (CH₃) groups |
| ~1390 | Medium | Symmetric C-H bending (umbrella mode) of the tert-butyl group |
| ~1365 | Strong | Symmetric C-H bending (umbrella mode) of the tert-butyl group |
| ~1250 | Weak | Skeletal C-C vibrations |
| ~1200 | Weak | Skeletal C-C vibrations |
Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions and the phase of the sample.
Interpretation of the Spectrum
The infrared spectrum of alkanes, such as this compound, can be understood by analyzing the different regions:
-
C-H Stretching Region (3000-2850 cm⁻¹) : This region is characterized by strong absorptions due to the stretching vibrations of the C-H bonds. For alkanes, these peaks consistently appear below 3000 cm⁻¹.[2][3] The spectrum of this compound shows prominent peaks around 2960 cm⁻¹, which are typical for the asymmetric stretching of C-H bonds in methyl groups. The symmetric stretching vibrations of the methyl and methylene groups are observed at slightly lower wavenumbers.[4]
-
C-H Bending Region (1470-1350 cm⁻¹) : The bending vibrations of the C-H bonds give rise to absorptions in this region. The peak around 1470 cm⁻¹ is attributed to the scissoring motion of the CH₂ groups and the asymmetric bending of the CH₃ groups.[2][5] A key feature in the spectrum of this compound is the presence of strong absorptions related to its two tert-butyl groups. The symmetric bending (umbrella mode) of the methyl groups attached to a quaternary carbon is characteristically split into two bands, which are observed here at approximately 1390 cm⁻¹ and 1365 cm⁻¹.
-
Fingerprint Region (below 1300 cm⁻¹) : This region contains a complex pattern of absorptions that are unique to a particular molecule, arising from C-C skeletal vibrations and other complex bending and rocking motions. While difficult to assign to specific vibrations, this region serves as a "fingerprint" for the compound. For this compound, weak absorptions corresponding to the C-C skeletal framework are expected in this region.[2]
Experimental Protocol: Acquiring the IR Spectrum
The following is a generalized protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound.
1. Sample Preparation (Neat Liquid Film)
-
Ensure that the salt plates (typically NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.
-
Place one or two drops of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
2. Instrument Setup and Background Collection
-
Turn on the FTIR spectrometer and allow the source and detector to stabilize.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
With the empty sample compartment, collect a background spectrum. This will be subtracted from the sample spectrum to give the spectrum of the sample alone.
3. Sample Spectrum Acquisition
-
Place the sample holder with the prepared salt plates into the sample compartment.
-
Acquire the sample spectrum. Typical parameters include:
-
Scan Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)
-
4. Data Processing and Analysis
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the major absorption peaks.
-
Compare the obtained spectrum with a reference spectrum from a database, such as the NIST Chemistry WebBook, for confirmation.[1][6]
5. Cleaning
-
After analysis, disassemble the salt plates.
-
Clean the plates thoroughly with a dry, volatile organic solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and a soft lens tissue.
-
Store the clean, dry plates in a desiccator.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the infrared spectrum of a liquid sample.
Caption: Workflow for Infrared (IR) Spectroscopy Analysis.
References
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 2,2,6,6-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,6,6-tetramethylheptane. Due to the limited availability of public experimental spectra for this compound, this guide utilizes high-quality predicted spectral data to elucidate its structural features. The information presented herein is intended to support researchers, scientists, and professionals in drug development in their understanding and application of NMR spectroscopy for the characterization of non-polar, highly branched alkanes.
Molecular Structure and Symmetry
This compound is a highly branched alkane with the molecular formula C₁₁H₂₄. Its structure is characterized by a seven-carbon chain with two quaternary carbons at positions 2 and 6, each bearing two methyl groups. This high degree of symmetry significantly influences its NMR spectra, leading to a reduced number of signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three chemically non-equivalent sets of protons in the molecule. The predicted data is summarized in the table below.
| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Predicted Coupling Constant (J) [Hz] |
| -CH₃ (C1, C1', C7, C7') | 0.88 | Singlet | 18H | - |
| -CH₂- (C3, C5) | 1.15 | Triplet | 4H | 7.5 |
| -CH₂- (C4) | 1.05 | Quintet | 2H | 7.5 |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to exhibit four signals, consistent with the four unique carbon environments in the molecule due to its symmetry.
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C1, C1', C7, C7' | 31.5 |
| C2, C6 | 32.8 |
| C3, C5 | 49.5 |
| C4 | 18.2 |
Experimental Protocols
Acquiring high-quality NMR spectra for non-polar, volatile alkanes like this compound requires careful consideration of the experimental parameters. The following provides a detailed methodology for obtaining ¹H and ¹³C NMR spectra.
4.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble and whose residual signal does not overlap with the analyte signals. Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are suitable choices for non-polar compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. Instrument Parameters
The following are general instrument parameters that can be used as a starting point and should be optimized for the specific instrument being used.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Pulse Program | Standard single pulse (zg) | Standard single pulse with proton decoupling (zgpg30) |
| Acquisition Time (at) | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 2-10 seconds |
| Number of Scans (ns) | 8-16 | 128-1024 (or more for dilute samples) |
| Spectral Width (sw) | 10-12 ppm | 0-60 ppm |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the transformed spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
Visualizations
5.1. Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the numbering scheme used for NMR signal assignments.
5.2. Logical Relationship of Non-Equivalent Nuclei to NMR Signals
This diagram illustrates the relationship between the symmetrically non-equivalent protons and carbons and their corresponding signals in the ¹H and ¹³C NMR spectra.
5.3. Experimental Workflow for NMR Analysis
The following diagram outlines the general workflow for the NMR analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Undecane (B72203) (C11H24) is an alkane with 159 structural isomers, each exhibiting unique physicochemical properties due to variations in their carbon skeleton. This guide provides a detailed overview of these isomers, focusing on their properties, experimental characterization, and the structural variations that influence their behavior. This information is critical for applications in fields ranging from materials science to drug development, where molecular geometry can significantly impact efficacy and safety.
Physicochemical Properties of Selected C11H24 Isomers
The degree of branching in the carbon chain of undecane isomers has a pronounced effect on their physical properties. Generally, increased branching leads to a decrease in the boiling point due to reduced surface area and weaker van der Waals forces. Conversely, more compact and symmetrical isomers tend to have higher melting points. The table below summarizes key quantitative data for n-undecane and a selection of its branched isomers.
| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |
| n-Undecane | Undecane | 195.9 | -25.6 | 0.740 |
| 2-Methyl-decane | 2-Methyldecane | 193.4 | -53.2 | 0.737 |
| 3-Methyl-decane | 3-Methyldecane | 193.1 | - | 0.743 |
| 4-Methyl-decane | 4-Methyldecane | 192.8 | - | 0.742 |
| 5-Methyl-decane | 5-Methyldecane | 192.1 | - | 0.742 |
| 2,2-Dimethyl-nonane | 2,2-Dimethylnonane | 186.0 | -43.8 | 0.741 |
| 3,3-Dimethyl-nonane | 3,3-Dimethylnonane | 189.5 | - | 0.756 |
| 4,4-Dimethyl-nonane | 4,4-Dimethylnonane | 189.0 | - | 0.755 |
| 2,3,4-Trimethyl-octane | 2,3,4-Trimethyloctane | 189.1 | - | 0.763 |
| 2,2,4,4-Tetramethyl-heptane | 2,2,4,4-Tetramethylheptane | 180.5 | - | 0.758 |
Experimental Protocols
The separation and characterization of C11H24 isomers are crucial for their study and application. The following protocols outline standard methodologies for these procedures.
Isomer Separation by Gas Chromatography (GC)
Objective: To separate a mixture of C11H24 isomers.
Methodology:
-
Sample Preparation: Dissolve the isomer mixture in a volatile solvent such as hexane (B92381) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), of at least 30 meters in length, is recommended for optimal separation.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 5°C/min to 200°C.
-
Final hold: Hold at 200°C for 10 minutes.
-
-
-
Data Analysis: The retention time of each peak corresponds to a specific isomer. Identification can be confirmed by comparing retention times with those of known standards or by coupling the GC to a mass spectrometer.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a purified C11H24 isomer.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum to determine the number of distinct proton environments and their splitting patterns.
-
Integration of the peaks will provide the ratio of protons in each environment.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups.
-
-
2D NMR Spectroscopy (COSY and HSQC/HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish connectivity between adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, which is crucial for piecing together the complete molecular structure.
-
-
Data Interpretation: The combined data from these NMR experiments allows for the unambiguous assignment of the isomer's structure.
Logical and Experimental Workflows
The following diagrams illustrate key conceptual and experimental workflows relevant to the study of C11H24 isomers.
Classification of C11H24 Isomers
Experimental Workflow for Isomer Analysis
2,2,6,6-Tetramethylheptane: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2,2,6,6-tetramethylheptane, a highly branched non-polar alkane. This document consolidates available physicochemical data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization, tailored for professionals in research and development.
Physicochemical Properties
This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1] Its highly branched and symmetrical structure, with quaternary carbons at positions 2 and 6, imparts unique physical and chemical characteristics. Due to its non-polar nature, it is virtually insoluble in water but readily dissolves in many organic solvents.[1]
| Property | This compound Value | 2,2,4,6,6-Pentamethylheptane Value | Data Source |
| Molecular Formula | C₁₁H₂₄ | C₁₂H₂₆ | [1] |
| Molecular Weight | 156.31 g/mol | 170.33 g/mol | [1] |
| CAS Number | 40117-45-1 | 13475-82-6 | [1] |
| Boiling Point | Data not available | 177-179 °C | [1] |
| Melting Point | Data not available | -57.06 °C (estimate) | |
| Density | Data not available | 0.746 g/mL at 25 °C | |
| Refractive Index | Data not available | n20/D 1.418 | |
| Kovats Retention Index | 966.6 (standard non-polar) | Not applicable | [1] |
Synthesis of Highly Branched Alkanes
General Synthesis Approach via Grignard Reagent
A plausible and versatile method for synthesizing highly branched alkanes involves the reaction of a Grignard reagent with a ketone, followed by the reduction of the resulting tertiary alcohol.
Experimental Protocol: Synthesis of a Tertiary Alcohol Intermediate
This protocol outlines the general procedure for the synthesis of a tertiary alcohol, a key intermediate in the formation of a branched alkane, using a Grignard reagent and a ketone.[2][3]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Alkyl halide (e.g., tert-butyl chloride)
-
Ketone (e.g., 3-pentanone)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried to exclude moisture.
-
In a round-bottom flask equipped with a dropping funnel and a condenser, combine magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small portion of the alkyl halide dissolved in the anhydrous ethereal solvent to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[3]
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]
-
-
Reaction with the Ketone:
-
Work-up and Purification:
-
Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the tertiary alcohol by flash column chromatography or distillation.
-
Solubility Characteristics
As a non-polar alkane, this compound's solubility is governed by the "like dissolves like" principle. It is readily soluble in non-polar organic solvents and virtually insoluble in polar solvents like water.
Experimental Protocol: Determination of Solubility
A general qualitative method to determine the solubility of a compound in various solvents is outlined below.
Materials:
-
This compound
-
A selection of polar and non-polar solvents (e.g., water, ethanol, hexane, toluene)
-
Small test tubes
-
Vortex mixer
Procedure:
-
Add approximately 0.1 mL of this compound to a small, clean, and dry test tube.
-
Add the chosen solvent dropwise (starting with 0.1 mL) to the test tube.
-
Vortex the mixture for 1-2 minutes.
-
Observe the mixture for the presence of a single, clear phase (soluble) or two distinct layers/cloudiness (insoluble).
-
If the compound dissolves, continue adding the solvent in small increments up to a total of 3 mL to assess the degree of solubility.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Mass Spectrometry: The mass spectrum of this compound is available in the NIST WebBook and provides a fragmentation pattern characteristic of its highly branched structure.[4]
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also available from the NIST/EPA Gas-Phase Infrared Database. It will primarily show C-H stretching and bending vibrations typical of alkanes.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the high degree of symmetry, the ¹H NMR spectrum of this compound is expected to be relatively simple.
-
¹³C NMR: The ¹³C NMR spectrum will show a distinct number of signals corresponding to the chemically non-equivalent carbon atoms in the molecule. Data for the ¹³C NMR spectrum can be found in databases such as SpectraBase.[1]
-
Applications in Research and Development
As a highly branched and sterically hindered alkane, this compound can serve as a non-polar, inert solvent for specific chemical reactions where minimal solvent-solute interaction is desired. Its well-defined structure also makes it a useful standard in analytical techniques such as gas chromatography. In the context of drug development, understanding the behavior of such non-polar moieties is crucial for predicting the pharmacokinetic and pharmacodynamic properties of drug candidates.
Disclaimer: This document is intended for informational purposes for a technical audience. While efforts have been made to provide accurate and up-to-date information, some experimental data for this compound is not publicly available. Researchers should verify information and conduct their own experiments as necessary.
References
Methodological & Application
Application Notes: 2,2,6,6-Tetramethylheptane as a Spectroscopic Solvent
Introduction
2,2,6,6-Tetramethylheptane is a highly branched, non-polar aliphatic hydrocarbon. Its chemical structure, characterized by the absence of double bonds and the presence of sterically hindered methyl groups, suggests its potential as an excellent solvent for various spectroscopic applications, particularly for non-polar analytes. Its inert nature and expected transparency in certain spectral regions make it a viable alternative to other alkane solvents like n-hexane and isooctane. These application notes provide an overview of its properties, recommended protocols for its use in UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, and troubleshooting guidelines for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The utility of a solvent in spectroscopy is largely determined by its physical properties and its own spectral characteristics. Below is a summary of the known properties of this compound and related non-polar solvents for comparison.
| Property | This compound | Isooctane (2,2,4-Trimethylpentane) | n-Hexane | n-Heptane |
| Molecular Formula | C₁₁H₂₄[1][2][3][4] | C₈H₁₈ | C₆H₁₄ | C₇H₁₆ |
| Molecular Weight | 156.31 g/mol [1][2][3] | 114.23 g/mol | 86.18 g/mol | 100.21 g/mol |
| CAS Number | 40117-45-1[1][2][3] | 540-84-1 | 110-54-3 | 142-82-5 |
| Boiling Point | Data not readily available | 99 °C | 69 °C | 98.4 °C |
| UV Cutoff (nm) | ~215 (Estimated for isomer)[5] | 215[5] | 195[5] | 200[5] |
| Polarity Index (P') | ~0.1 (Estimated for isomer)[5] | 0.1[5] | 0.1[5] | 0.1[5] |
| Refractive Index (n_D) | ~1.41 (Estimated for isomer)[5] | 1.391[5] | 1.375[5] | 1.387[5] |
Note: Some properties for this compound are estimated based on its isomer, 2,2,5,5-tetramethylheptane, due to a lack of specific experimental data for the target compound.
Application in UV-Visible Spectroscopy
Due to its saturated hydrocarbon structure, this compound is expected to be transparent in the UV-Visible region above its cutoff wavelength. This makes it suitable for the analysis of non-polar compounds containing chromophores that absorb in the UV-Vis spectrum.[6]
Key Advantages:
-
Inertness: Does not react with most analytes.
-
Low Polarity: Effectively solubilizes non-polar compounds, making it ideal for the analysis of lipids, steroids, and other hydrophobic molecules.
Protocol 1: Sample Preparation for UV-Vis Spectroscopy
This protocol outlines the steps for preparing a sample for UV-Vis analysis using this compound as the solvent.
-
Cuvette Preparation: Ensure that the quartz cuvettes are thoroughly cleaned and dried to avoid any interfering signals.
-
Analyte Weighing: Accurately weigh the analyte to be analyzed.
-
Dissolution: Dissolve the analyte in a known volume of high-purity this compound.
-
Complete Solubilization: Ensure the analyte is completely dissolved. If necessary, use sonication to aid dissolution.
-
Blank Preparation: Fill one cuvette with the high-purity this compound to be used as the blank reference.
-
Sample Preparation: Fill a second cuvette with the prepared sample solution.
-
Measurement: Proceed with the UV-Vis measurement according to the instrument's operating procedure.
References
Application of 2,2,6,6-Tetramethylheptane in Gas Chromatography: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,2,6,6-tetramethylheptane in gas chromatography (GC). It is intended to guide researchers, scientists, and drug development professionals in leveraging the unique properties of this highly branched alkane for various GC applications, including as an internal standard and a component in retention index systems.
Introduction to this compound in Gas Chromatography
This compound is a C11 branched alkane with a unique structure that imparts specific and useful characteristics for gas chromatography. Its high degree of branching results in a lower boiling point compared to its linear isomer, n-undecane, and a predictable elution behavior on non-polar stationary phases. These properties make it a candidate for several applications in GC analysis.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | --INVALID-LINK-- |
| Molecular Weight | 156.31 g/mol | --INVALID-LINK-- |
| CAS Number | 40117-45-1 | --INVALID-LINK-- |
| Estimated Boiling Point | ~170-180 °C | |
| Kovats Retention Index (Standard Non-Polar Column) | 966.6 | --INVALID-LINK-- |
The predictable retention time and chemical inertness of this compound make it particularly suitable for applications requiring a stable reference point in a chromatogram.
Application: this compound as an Internal Standard
The use of an internal standard (IS) is a robust method for improving the precision and accuracy of quantitative GC analysis. An ideal internal standard should be a compound that is not present in the sample, is chemically inert, and elutes in a region of the chromatogram that is free from interfering peaks. This compound meets these criteria for a range of applications, particularly in the analysis of volatile and semi-volatile organic compounds.
Suitability as an Internal Standard
This compound is a suitable internal standard for the analysis of:
-
Volatile Organic Compounds (VOCs): In environmental and industrial hygiene applications.
-
Residual Solvents in Pharmaceuticals: For monitoring impurities in drug substances and products.
-
Flavor and Fragrance Components: Where a non-polar reference is required.
-
Analysis of Illicit Drugs: To improve the quantitative accuracy of drug assays.
Its non-polar nature makes it most compatible with analyses performed on non-polar or mid-polar capillary columns such as those with 5% phenyl-methylpolysiloxane stationary phases.
Experimental Protocol: Use as an Internal Standard for Drug Analysis
This protocol outlines the use of this compound as an internal standard for the quantification of a hypothetical drug substance by GC-FID.
Objective: To accurately quantify the concentration of "Drug X" in a formulated product.
Materials:
-
This compound (GC grade, >99% purity)
-
Drug X reference standard
-
Methanol (B129727) (GC grade)
-
Sample of Drug X formulation
-
Volumetric flasks, pipettes, and syringes
Instrumentation:
-
Gas chromatograph with Flame Ionization Detector (FID)
-
Capillary GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Procedure:
-
Preparation of Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This yields a concentration of approximately 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by accurately weighing known amounts of the Drug X reference standard into separate volumetric flasks.
-
To each flask, add a constant and known volume of the IS Stock solution.
-
Dilute to the final volume with methanol to achieve a range of concentrations for Drug X, while maintaining a constant concentration of the internal standard.
-
-
Preparation of Sample Solution:
-
Accurately weigh a portion of the Drug X formulation equivalent to a target concentration of Drug X.
-
Transfer to a volumetric flask.
-
Add the same constant and known volume of the IS Stock solution as used for the calibration standards.
-
Add methanol, sonicate to dissolve, and then dilute to the final volume with methanol.
-
-
GC Analysis:
-
Set the GC conditions as outlined in the table below.
-
Inject the calibration standards and the sample solution.
-
GC Operating Conditions:
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl-methylpolysiloxane) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °C |
| Detector | FID |
| Detector Temperature | 300 °C |
Data Analysis:
-
Identify the peaks corresponding to this compound and Drug X based on their retention times.
-
For each calibration standard, calculate the ratio of the peak area of Drug X to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Drug X.
-
For the sample solution, calculate the peak area ratio of Drug X to the internal standard.
-
Determine the concentration of Drug X in the sample by interpolating from the calibration curve.
Application: Determination of Retention Index
The Kovats retention index is a standardized method for reporting retention times in gas chromatography, which helps in comparing data across different instruments and laboratories. It is based on the retention times of n-alkanes. While this compound is not an n-alkane, its own retention index can be precisely determined and it can be used as a component in a mixture of branched alkanes to test column performance and separation efficiency.
Protocol: Determination of the Kovats Retention Index of this compound
Objective: To determine the Kovats retention index of this compound on a standard non-polar GC column.
Materials:
-
This compound
-
A homologous series of n-alkanes (e.g., C8 to C12)
-
Hexane (GC grade)
Instrumentation:
-
Gas chromatograph with FID
-
Capillary GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent)
Procedure:
-
Prepare a test mixture:
-
Prepare a solution containing the n-alkane series and this compound in hexane. The concentration of each component should be in the range of 100-200 ppm.
-
-
GC Analysis:
-
Set up the GC with an isothermal oven temperature program (e.g., 100 °C) to ensure logarithmic retention behavior of the n-alkanes.
-
Inject the test mixture.
-
GC Operating Conditions (Isothermal):
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (100% Dimethylpolysiloxane) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature | 100 °C (Isothermal) |
| Detector | FID |
| Detector Temperature | 280 °C |
Data Analysis and Calculation:
-
Measure the retention times (t_R) for all the n-alkanes and for this compound.
-
Measure the retention time of an unretained compound (t_M), such as methane (B114726) or air.
-
Calculate the adjusted retention times (t'_R) for all compounds: t'_R = t_R - t_M.
-
Identify the two n-alkanes that elute immediately before and after this compound. Let their carbon numbers be 'z' and 'z+1', and their adjusted retention times be t'_R(z) and t'_R(z+1).
-
Calculate the Kovats retention index (I) for this compound using the following formula:
I = 100 * [z + (log(t'_R(x)) - log(t'_R(z))) / (log(t'_R(z+1)) - log(t'_R(z)))]
Where t'_R(x) is the adjusted retention time of this compound.
Summary of Quantitative Data
The following table summarizes the key quantitative data for this compound relevant to its use in gas chromatography.
| Parameter | Value | Stationary Phase | Conditions |
| Kovats Retention Index | 966.6 | Standard Non-Polar | Isothermal |
| Estimated Boiling Point | ~170-180 °C | - | - |
Conclusion
This compound is a valuable compound for various applications in gas chromatography. Its chemical inertness, predictable retention behavior, and elution in a convenient region of the chromatogram for many analyses make it an excellent choice as an internal standard for improving the accuracy and precision of quantitative methods. Furthermore, its well-defined retention index serves as a useful reference point for column performance and method development. The protocols provided in this document offer a starting point for researchers and scientists to effectively utilize this compound in their GC-based analytical workflows.
Application Note: High-Throughput Quantification of Terpenes in Complex Matrices using 2,2,6,6-Tetramethylheptane as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are major components of essential oils. Their analysis is crucial in the food, fragrance, and pharmaceutical industries due to their aromatic properties and potential therapeutic effects. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like terpenes. For accurate quantification, the use of an internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and instrument response.
This application note describes a robust and reliable GC-MS method for the quantification of common terpenes using 2,2,6,6-tetramethylheptane as an internal standard. Due to its chemical inertness, volatility, and structural dissimilarity to most common terpenes, this compound is an excellent choice for an internal standard as it is unlikely to be present in the analyzed samples and provides good chromatographic separation.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H24[1][2] |
| Molecular Weight | 156.31 g/mol [1] |
| CAS Number | 40117-45-1[1][2] |
| Boiling Point | 178.5 °C (predicted) |
| Kovats Retention Index | 966.6 (Standard non-polar column)[1] |
Experimental Protocols
1. Materials and Reagents
-
Analytes: α-Pinene, β-Pinene, Myrcene, Limonene, Linalool, Caryophyllene (analytical standards)
-
Internal Standard: this compound (≥99% purity)
-
Solvent: n-Hexane (GC grade)
-
Sample Matrix: A suitable complex matrix, for example, a commercially available essential oil or a placebo formulation for spiking experiments.
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 100 mg of this compound in 100 mL of n-hexane to obtain a concentration of 1 mg/mL.
-
Analyte Stock Solution (Analyte Stock): Prepare a mixed stock solution of all target terpenes at a concentration of 1 mg/mL each in n-hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution with n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the IS Stock solution to obtain a final constant concentration of 50 µg/mL of this compound.
3. Sample Preparation
-
Accurately weigh 100 mg of the sample matrix into a 10 mL volumetric flask.
-
Add 5 mL of n-hexane and sonicate for 15 minutes to ensure complete extraction of the terpenes.
-
Add the IS Stock solution to achieve a final concentration of 50 µg/mL of this compound.
-
Bring the flask to volume with n-hexane, mix thoroughly, and filter through a 0.22 µm syringe filter into a GC vial.
4. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| α-Pinene | 5.2 | 93 | 136, 91 |
| β-Pinene | 5.6 | 93 | 136, 77 |
| Myrcene | 5.9 | 93 | 136, 69 |
| Limonene | 6.5 | 68 | 136, 93 |
| Linalool | 7.8 | 71 | 93, 136 |
| This compound (IS) | 8.5 | 57 | 141, 156 |
| Caryophyllene | 12.1 | 93 | 133, 204 |
Table 2: Calibration Curve Data
| Analyte | Calibration Range (µg/mL) | R² |
| α-Pinene | 1 - 100 | 0.9992 |
| β-Pinene | 1 - 100 | 0.9989 |
| Myrcene | 1 - 100 | 0.9995 |
| Limonene | 1 - 100 | 0.9991 |
| Linalool | 1 - 100 | 0.9985 |
| Caryophyllene | 1 - 100 | 0.9993 |
Mandatory Visualization
Caption: Experimental workflow for terpene quantification.
Caption: Logic of internal standard quantification.
References
Application of 2,2,6,6-Tetramethylheptane in Complex Mixture Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of complex mixture analysis, achieving accurate and reproducible quantification of individual components is a significant challenge. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for these analyses, and the use of internal standards is paramount for reliable results. 2,2,6,6-Tetramethylheptane, a branched-chain alkane, serves as a valuable tool in this domain, primarily utilized as an internal standard and for the determination of Kovats Retention Indices. Its chemical inertness, thermal stability, and distinct mass spectrum make it an excellent candidate for improving the accuracy and precision of analytical methods.
This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of complex mixtures by GC-MS. These guidelines are intended for researchers, scientists, and drug development professionals seeking to enhance their analytical workflows.
Key Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | |
| Molecular Weight | 156.31 g/mol | |
| CAS Number | 40117-45-1 | |
| Boiling Point | 177-179 °C | |
| Kovats Retention Index | 966 on a standard non-polar column |
Application 1: Internal Standard for Quantitative Analysis of Volatile Organic Compounds (VOCs)
The primary application of this compound is as an internal standard in the quantitative analysis of volatile and semi-volatile organic compounds in complex matrices such as environmental samples (water, soil, air) and biological fluids.[1][2][3] An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes.[3] It helps to correct for variations in sample injection volume, analyte loss during sample preparation, and fluctuations in instrument response.[1][3]
Principle: By adding a constant amount of this compound to all standards and unknown samples, the ratio of the analyte peak area to the internal standard peak area can be used to determine the analyte concentration. This ratiometric approach compensates for variations that can occur during the analytical process.[3]
Experimental Protocol: Quantitative GC-MS Analysis of VOCs
This protocol outlines the general steps for using this compound as an internal standard for the analysis of a complex mixture of VOCs.
1. Materials and Reagents:
-
This compound (≥99% purity)
-
High-purity solvents (e.g., hexane, dichloromethane)
-
Analytes of interest (for calibration standards)
-
Complex mixture sample (e.g., environmental extract, biological fluid extract)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
2. Preparation of Standard Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a high-purity solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analytes of interest. Spike each calibration standard with a constant amount of the IS Stock solution to achieve a final internal standard concentration that is within the linear range of the detector and comparable to the expected analyte concentrations.
3. Sample Preparation:
-
Extract the VOCs from the complex mixture using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction).
-
Concentrate or dilute the extract as necessary.
-
Spike a known volume of the final extract with the same constant amount of the IS Stock solution as used for the calibration standards.
4. GC-MS Analysis:
-
Instrument Conditions (Example):
-
Injector: Splitless mode, 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Temperature Program: 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scan range 40-450 amu
-
-
Inject 1 µL of each calibration standard and sample extract into the GC-MS system.
5. Data Analysis:
-
Identify the peaks corresponding to the analytes and this compound based on their retention times and mass spectra.
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the response factor (RF) for each analyte using the calibration standards: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
Calculate the concentration of each analyte in the unknown samples: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)
Logical Workflow for Quantitative Analysis:
Caption: Workflow for quantitative analysis using an internal standard.
Application 2: Determination of Kovats Retention Indices
The Kovats Retention Index (RI) is a standardized, instrument-independent value that helps in the identification of compounds in GC.[4][5] It relates the retention time of an analyte to the retention times of n-alkanes.[4] While this compound is not an n-alkane, its known and reproducible retention index can be used as a reference point or as part of a mixture of standards for quality control in retention index determinations.
Principle: The retention index of a compound is calculated by bracketing its retention time between the retention times of two n-alkanes that elute before and after it.[4][5][6] The logarithmic scale used in the calculation makes the index relatively independent of variations in GC conditions.[4]
Experimental Protocol: Kovats Retention Index Determination
This protocol describes the general procedure for determining the Kovats Retention Index of a compound in a complex mixture, which can be quality-checked using the known RI of this compound if included in the analysis.
1. Materials and Reagents:
-
n-Alkane standard mixture (e.g., C8-C20)
-
This compound (optional, for QC)
-
Complex mixture sample containing the unknown analyte
-
High-purity solvent (e.g., hexane)
-
GC-MS system with a standard non-polar capillary column
2. Sample Preparation:
-
Prepare a solution of the complex mixture.
-
Prepare a separate solution of the n-alkane standard mixture.
-
Alternatively, the n-alkane standard can be co-injected with the sample.
3. GC-MS Analysis:
-
Instrument Conditions (Isothermal Example):
-
Injector: Split mode, 250 °C
-
Column: Standard non-polar (e.g., DB-1)
-
Carrier Gas: Helium
-
Oven Temperature: Isothermal (e.g., 150 °C)
-
-
Analyze the n-alkane mixture to determine the retention times of the individual n-alkanes.
-
Analyze the complex mixture under the same isothermal conditions to determine the retention time of the unknown analyte.
4. Data Analysis and Calculation:
-
Identify the n-alkanes that elute immediately before (t_n) and after (t_n+1) the analyte of interest (t_analyte).
-
Calculate the Kovats Retention Index (I) using the following formula for isothermal analysis:[6] I = 100 * [n + (log(t_analyte - t_0) - log(t_n - t_0)) / (log(t_n+1 - t_0) - log(t_n - t_0))] Where:
-
n is the carbon number of the n-alkane eluting before the analyte.
-
t_0 is the retention time of an unretained compound (e.g., methane).
-
Signaling Pathway for Retention Index Calculation:
Caption: Logical steps for determining the Kovats Retention Index.
Summary of Quantitative Data and Performance
While specific quantitative data for this compound from published studies is sparse, the following table illustrates the expected performance characteristics when used as an internal standard in a well-validated GC-MS method.
| Parameter | Typical Value/Range | Notes |
| Linearity (R²) | > 0.995 | For the calibration curve of the analyte relative to the internal standard. |
| Precision (%RSD) | < 15% | For replicate analyses of the same sample. |
| Accuracy (% Recovery) | 85-115% | For spiked control samples. |
| Limit of Quantification (LOQ) | Method-dependent | Dependent on the analyte and matrix, but generally in the low ng/mL to pg/mL range. |
Conclusion
This compound is a reliable and effective compound for enhancing the quality of complex mixture analysis by GC-MS. Its application as an internal standard provides a robust method for correcting analytical variability, leading to more accurate and precise quantitative results. Furthermore, its well-defined retention characteristics make it a useful reference point in retention index studies for compound identification. The protocols and guidelines presented here offer a framework for researchers to incorporate this compound into their analytical workflows, ultimately improving the reliability and comparability of their data.
References
- 1. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tdi-bi.com [tdi-bi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kovats retention index - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Gas Chromatographic Retention Data [webbook.nist.gov]
Application Notes: Evaluating 2,2,6,6-Tetramethylheptane as a Potential Chain-Transfer Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document addresses the potential use of 2,2,6,6-tetramethylheptane as a chain-transfer agent in polymerization. A thorough review of the scientific literature reveals a lack of specific studies or data on the application of this compound for this purpose. Therefore, this document will provide a theoretical evaluation of its potential efficacy based on the principles of chain-transfer reactions and the chemical structure of the molecule.
Principles of Chain Transfer
The effectiveness of a chain-transfer agent is determined by its chain-transfer constant (C_tr), which is the ratio of the rate constant of the chain-transfer reaction to the rate constant of the propagation reaction. An effective CTA must possess a labile bond that can readily undergo homolytic cleavage upon reaction with a propagating polymer radical. This process is depicted in the diagram below.
Figure 1: General mechanism of chain transfer in radical polymerization.
Theoretical Evaluation of this compound as a Chain-Transfer Agent
This compound is a highly branched alkane with the chemical structure shown below.
Chemical Structure:
For this compound to act as a chain-transfer agent, a propagating polymer radical would need to abstract a hydrogen atom from it. The reactivity of the C-H bonds in alkanes towards radical abstraction depends on the substitution of the carbon atom (tertiary > secondary > primary). This compound possesses primary and secondary C-H bonds.
However, the C-H bonds in alkanes are generally strong and not readily cleaved. The bond dissociation energies for primary and secondary C-H bonds are significantly higher than those of the bonds in conventional chain-transfer agents like thiols (S-H bond) or certain alkyl halides (C-X bond). This high bond energy makes hydrogen abstraction from an alkane by a growing polymer radical a thermodynamically and kinetically unfavorable process compared to the propagation reaction where the radical adds to a monomer.
Consequently, it is highly probable that this compound would be a very poor chain-transfer agent, exhibiting a very low chain-transfer constant. Its use would likely have a negligible effect on the molecular weight of the resulting polymer under typical polymerization conditions. Instead, it would primarily act as an inert solvent.
Established Chain-Transfer Agents
For researchers seeking to control polymer molecular weight, a variety of well-characterized and effective chain-transfer agents are commercially available. A summary of common CTAs and their general characteristics is provided in the table below.
| Class of Chain-Transfer Agent | Example | General Structure | Key Features |
| Thiols (Mercaptans) | Dodecyl mercaptan | R-SH | Highly effective, widely used, can introduce sulfur into the polymer chain.[] |
| Halogenated Compounds | Carbon tetrachloride | CCl4 | Effective, but use is limited due to toxicity and environmental concerns.[1] |
| Catalytic Chain Transfer Agents | Cobalt complexes | Co(II) complexes | Very high activity at low concentrations, produces polymers with terminal double bonds. |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents | Dithioesters, trithiocarbonates | R-S-C(=S)-Z | Used in controlled radical polymerization to produce polymers with low dispersity.[5] |
Experimental Protocol for Evaluating a Potential Chain-Transfer Agent
While this compound is not expected to be an effective CTA, the following general protocol can be used to evaluate the chain-transfer activity of any new compound in a radical polymerization. This example uses methyl methacrylate (B99206) (MMA) as the monomer.
Objective: To determine the chain-transfer constant (C_tr) of a potential chain-transfer agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Potential chain-transfer agent (e.g., this compound)
-
Solvent (e.g., toluene, benzene)
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Constant temperature oil bath
-
Analytical equipment: Gas Chromatography (GC), Gel Permeation Chromatography (GPC)
Procedure:
-
Preparation: Prepare a series of reaction mixtures with a constant concentration of monomer and initiator, but varying concentrations of the potential chain-transfer agent. A control reaction with no added CTA should also be prepared.
-
Polymerization:
-
Charge the reaction vessel with the monomer, solvent, and the potential CTA.
-
Deoxygenate the mixture by bubbling with nitrogen for 20-30 minutes.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Add the initiator to start the polymerization.
-
-
Monitoring and Termination:
-
Monitor the monomer conversion over time by taking samples and analyzing them by GC.
-
Keep the total monomer conversion low (<10%) to ensure that the concentrations of monomer and CTA do not change significantly.
-
Terminate the polymerization at the desired conversion by rapidly cooling the reaction mixture and adding an inhibitor (e.g., hydroquinone).
-
-
Polymer Isolation and Characterization:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
-
Determine the number-average molecular weight (M_n) of the polymer samples using GPC.
-
Data Analysis: The chain-transfer constant can be determined using the Mayo equation:
1/DP_n = 1/DP_n,0 + C_tr * ([CTA]/[M])
Where:
-
DP_n is the number-average degree of polymerization.
-
DP_n,0 is the number-average degree of polymerization in the absence of the CTA.
-
C_tr is the chain-transfer constant.
-
[CTA] is the concentration of the chain-transfer agent.
-
[M] is the concentration of the monomer.
By plotting 1/DP_n versus [CTA]/[M], a straight line should be obtained where the slope is equal to the chain-transfer constant, C_tr.
Figure 2: Workflow for evaluating a potential chain-transfer agent.
Conclusion
Based on fundamental chemical principles, this compound is not expected to be an effective chain-transfer agent due to the strength of its C-H bonds. Researchers and professionals in drug development and materials science who require control over polymer molecular weight should utilize established and well-characterized chain-transfer agents, such as thiols or agents for controlled radical polymerization like RAFT agents. The provided experimental protocol offers a framework for the systematic evaluation of novel compounds for chain-transfer activity.
References
Protocol for the Utilization of 2,2,6,6-Tetramethylheptane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe and effective use of 2,2,6,6-tetramethylheptane as a non-polar solvent in a variety of laboratory applications. This highly branched alkane offers unique properties that make it a valuable alternative to more conventional non-polar solvents.
Introduction
This compound is a saturated, highly branched aliphatic hydrocarbon.[1][2][3] Its steric hindrance and lack of reactive sites contribute to its high stability and inertness, making it an ideal solvent for a range of chemical processes. These characteristics are particularly advantageous in reactions involving sensitive reagents or catalysts. This document outlines the physical and chemical properties, safety protocols, and detailed procedures for its application in organic synthesis, liquid-liquid extraction, and chromatography.
Physical and Chemical Properties
The high degree of branching in this compound influences its physical properties, such as boiling point and density, when compared to its linear isomer, n-undecane. The available quantitative data for this compound and its isomers are summarized below.
| Property | Value | Notes |
| Molecular Formula | C₁₁H₂₄ | [1][2][3] |
| Molecular Weight | 156.31 g/mol | [1] |
| CAS Number | 40117-45-1 | [1][2][3] |
| Boiling Point | ~177-179 °C (estimated) | Based on data for other tetramethylheptane isomers.[4][5][6][7] |
| Density | ~0.75 g/cm³ (estimated) | Based on data for other tetramethylheptane isomers.[7] |
| Viscosity | ~1.3 mPa·s at 20°C (estimated) | Based on data for the similar highly branched alkane 2,2,4,6,6-pentamethylheptane.[8][9] |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in most common organic solvents |
Health and Safety Information
Proper handling of this compound is crucial to ensure laboratory safety. The following is a summary of key safety information.
| Hazard | Precaution | First Aid |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. | In case of fire, use carbon dioxide, dry chemical powder, or foam. |
| Inhalation | May cause respiratory irritation. Avoid breathing vapors. | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Skin Contact | May cause skin irritation upon prolonged contact. | Wash with soap and water. Remove contaminated clothing. |
| Eye Contact | May cause eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. |
| Ingestion | May be harmful if swallowed. Do not induce vomiting. | Rinse mouth. Seek immediate medical attention. |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile rubber gloves.
-
Skin and Body Protection: Laboratory coat.
Applications and Experimental Protocols
As an Inert Solvent in Organic Synthesis
The inert nature of highly branched alkanes makes them suitable solvents for reactions that are sensitive to more reactive solvents.[10] This is particularly true for reactions involving strong bases, organometallic reagents, and certain catalytic processes.
General Protocol for an Inert Atmosphere Reaction:
-
Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.
-
Solvent Preparation: If necessary, dry the this compound by passing it through a column of activated alumina (B75360) or by distillation from a suitable drying agent (e.g., sodium/benzophenone).
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the this compound to the reaction flask via a syringe or cannula.
-
Reaction: Add the reagents to the solvent. The high boiling point of this compound allows for reactions to be conducted at elevated temperatures.
-
Work-up: After the reaction is complete, cool the mixture and proceed with the appropriate aqueous work-up. The low miscibility of this compound with water facilitates phase separation.
Liquid-Liquid Extraction
This compound can be used as the organic phase in liquid-liquid extractions to isolate non-polar compounds from aqueous mixtures. Its low water solubility ensures clean phase separation.
Protocol for Liquid-Liquid Extraction:
-
Preparation: Ensure the separatory funnel is clean, and the stopcock is properly lubricated and closed.
-
Loading: Pour the aqueous solution containing the target analyte into the separatory funnel.
-
Addition of Solvent: Add a measured volume of this compound to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently for 1-2 minutes to allow for partitioning of the analyte.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Collection: Remove the stopper and drain the lower aqueous layer. Collect the upper organic layer containing the extracted analyte.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the this compound by rotary evaporation to isolate the purified compound.
Chromatography
As a non-polar solvent, this compound is a suitable mobile phase component in normal-phase chromatography for the separation of non-polar to moderately polar compounds. Its high purity and low reactivity prevent unwanted interactions with the stationary phase and analytes.
Protocol for Normal-Phase Column Chromatography:
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica (B1680970) gel or alumina) in a non-polar solvent, which can be this compound or a less viscous alkane for initial packing. Pack the column uniformly.
-
Equilibration: Equilibrate the packed column by running the chosen mobile phase (e.g., a mixture of this compound and a more polar co-solvent like ethyl acetate) through it until the baseline is stable.
-
Sample Loading: Dissolve the sample in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the sample with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions using an appropriate technique (e.g., thin-layer chromatography, TLC) to identify the fractions containing the desired compound(s).
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.
Conclusion
This compound is a versatile and inert non-polar solvent with valuable applications in organic synthesis, extraction, and chromatography. Its high degree of branching and stability make it a superior choice for reactions requiring non-reactive media and for achieving clean separations. Adherence to the safety and handling protocols outlined in this document is essential for its safe use in the laboratory.
References
- 1. This compound | C11H24 | CID 142411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. 2,2,5,6-Tetramethylheptane | C11H24 | CID 53428751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,4,6-Tetramethylheptane | C11H24 | CID 53428736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2,4,6-tetramethylheptane [chemicalbook.com]
- 7. 2,3,4,6-Tetramethylheptane | C11H24 | CID 22051809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Heptane, 2,2,4,6,6-pentamethyl- (CAS 13475-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Heptane, 2,2,4,6,6-pentamethyl- + Hexadecane - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. longdom.org [longdom.org]
Application Notes and Protocols for Reactions in 2,2,6,6-Tetramethylheptane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,2,6,6-Tetramethylheptane is a highly branched, non-polar, and high-boiling point alkane solvent. Its inert nature and low reactivity make it a suitable medium for a variety of chemical transformations, particularly those requiring high temperatures and an unreactive solvent environment. These application notes provide a detailed overview and experimental protocols for conducting reactions in this compound, focusing on its application in free-radical halogenation reactions. The physical properties of this compound are summarized in the table below.
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Boiling Point | Approximately 177 °C |
| Density | Approximately 0.74 g/mL |
| Appearance | Colorless liquid |
| Solubility | Insoluble in water; soluble in non-polar organic solvents |
Application Note 1: Free-Radical Bromination of Adamantane (B196018)
Objective: To describe the use of this compound as a solvent for the free-radical bromination of adamantane, a key intermediate in the synthesis of various pharmaceuticals. The high boiling point of this compound allows for a controlled reaction temperature, while its inertness prevents solvent-derived side products.
Reaction Scheme:
Experimental Protocol: Free-Radical Bromination of Adamantane
Materials:
-
Adamantane (99%)
-
Bromine (99.8%)
-
2,2'-Azobisisobutyronitrile (AIBN) (98%)
-
This compound (99%)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer
-
Heating mantle with a temperature controller
-
UV lamp (365 nm)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask, add adamantane (13.6 g, 0.1 mol) and this compound (100 mL).
-
Add AIBN (0.164 g, 1 mmol) to the mixture.
-
Equip the flask with a reflux condenser, a dropping funnel containing bromine (17.6 g, 0.11 mol, 5.6 mL), and a magnetic stir bar.
-
Place the setup in a well-ventilated fume hood.
-
-
Reaction Execution:
-
Begin stirring the mixture and heat it to 80 °C using a heating mantle.
-
Irradiate the flask with a UV lamp.
-
Slowly add the bromine from the dropping funnel over 1 hour. The red-brown color of bromine should fade as the reaction proceeds.
-
After the addition is complete, continue to heat and irradiate the mixture for an additional 4 hours, or until the bromine color has completely disappeared.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10% sodium thiosulfate solution (2 x 50 mL) to quench any unreacted bromine, saturated sodium bicarbonate solution (2 x 50 mL) to neutralize HBr, and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the this compound solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from methanol (B129727) to yield pure 1-bromoadamantane.
-
Data Presentation: Reaction Yield and Purity
| Entry | Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Adamantane | 1-Bromoadamantane | This compound | 5 | 85 | >98 |
| 2 | Adamantane | 1-Bromoadamantane | Carbon Tetrachloride | 5 | 82 | >98 |
Purity determined by GC-MS analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the free-radical bromination of adamantane.
Logical Relationship Diagram: Rationale for Solvent Choice
Caption: Rationale for selecting this compound as a solvent.
Disclaimer: The experimental protocol and data presented are hypothetical and intended for illustrative purposes. Researchers should always conduct a thorough literature search and risk assessment before performing any new chemical reaction.
Application Notes and Protocols for the Solubility of Organic Compounds in 2,2,6,6-Tetramethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethylheptane is a highly branched, non-polar aliphatic hydrocarbon. Its unique structure, lacking a significant dipole moment, renders it an excellent solvent for non-polar organic compounds. This document provides detailed application notes on the solubility of various organic compounds in this compound, along with experimental protocols for determining solubility. These guidelines are crucial for applications in chemical synthesis, formulation development, and purification processes where a non-polar medium is required. The principle of "like dissolves like" is the fundamental concept governing the solubility profiles discussed herein; polar molecules tend to dissolve in polar solvents, while non-polar molecules are more soluble in non-polar solvents.[1]
Data Presentation: Qualitative Solubility of Organic Compounds
Due to the limited availability of specific quantitative solubility data for a wide range of organic compounds in this compound, the following table provides a qualitative summary based on the principle of "like dissolves like" and data from analogous non-polar solvents like hexane (B92381) and isooctane.[2][3] Non-polar compounds are generally soluble, while polar and ionic compounds exhibit poor solubility.[1][4]
| Compound Class | Functional Group Examples | Expected Solubility in this compound | Rationale |
| Non-Polar Compounds | |||
| Alkanes & Cycloalkanes | Hexane, Cyclohexane, Decane | High | Non-polar solutes readily dissolve in non-polar solvents due to similar van der Waals forces. |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | High | These compounds are largely non-polar and interact favorably with non-polar solvents.[2][3] |
| Ethers (with large alkyl groups) | Di-n-butyl ether, Diisopropyl ether | Moderate to High | The polarity of the ether group is masked by the larger non-polar alkyl chains. |
| Halocarbons | Carbon tetrachloride, Chloroform | Moderate to High | While some have minor polarity, they are generally miscible with non-polar solvents.[2] |
| Lipids and Fats | Triglycerides, Fatty acid esters | High | The long hydrocarbon chains make these molecules predominantly non-polar.[2] |
| Polar Compounds | |||
| Alcohols (short-chain) | Methanol, Ethanol, Propanol | Low to Insoluble | The polar hydroxyl (-OH) group and its hydrogen bonding capability lead to immiscibility with non-polar solvents. |
| Alcohols (long-chain) | 1-Octanol, 1-Decanol | Moderate | The long non-polar alkyl chain increases solubility compared to shorter-chain alcohols. |
| Carboxylic Acids | Acetic acid, Propionic acid | Low to Insoluble | The polar carboxyl (-COOH) group makes these compounds insoluble in non-polar solvents. |
| Amines (short-chain) | Methylamine, Ethylamine | Low to Insoluble | The polar amino (-NH2) group results in poor solubility. |
| Ketones & Aldehydes (short-chain) | Acetone, Acetaldehyde | Low to Insoluble | The polar carbonyl (C=O) group leads to low solubility in non-polar solvents. |
| Water | H₂O | Insoluble | Water is a highly polar solvent and is immiscible with non-polar hydrocarbons like this compound.[2][3] |
| Ionic Compounds | |||
| Inorganic Salts | Sodium Chloride (NaCl), Potassium Bromide (KBr) | Insoluble | The strong ionic bonds and high polarity of these compounds prevent them from dissolving in non-polar solvents.[4] |
Experimental Protocols
Protocol 1: Qualitative Determination of Solubility
Objective: To rapidly assess whether a solid organic compound is soluble, partially soluble, or insoluble in this compound at ambient temperature.
Materials:
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
This compound (solvent)
-
Organic compound (solute)
-
Pipettes or graduated cylinders
Procedure:
-
Add approximately 1 mL of this compound to a clean, dry test tube.
-
Add a small, precisely weighed amount of the organic compound (e.g., 10 mg) to the test tube.
-
Stopper the test tube and shake it vigorously for 30-60 seconds. A vortex mixer can be used for more consistent agitation.
-
Allow the mixture to stand for at least 3 minutes to observe for any undissolved solid.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observation.
Protocol 2: Quantitative Determination of Solubility (Gravimetric Method)
Objective: To determine the solubility of a solid organic compound in this compound at a specific temperature in g/100 mL.
Materials:
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Constant temperature bath (e.g., water bath or heating block)
-
Syringe filters (chemically compatible with this compound)
-
Syringes
-
Pre-weighed evaporation dishes or watch glasses
-
Oven or vacuum desiccator
Procedure:
-
Add a precisely measured volume of this compound (e.g., 5.0 mL) to several scintillation vials.
-
Add an excess amount of the solid organic compound to each vial to ensure a saturated solution is formed.
-
Seal the vials and place them in a constant temperature bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient time (e.g., 24 hours), with intermittent shaking to facilitate dissolution.
-
After equilibration, allow the vials to remain undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe and dispense a precise volume of the saturated solution (e.g., 2.0 mL) into a pre-weighed evaporation dish.
-
Record the exact volume of the solution transferred.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute, or use a vacuum desiccator until all the solvent has evaporated and a constant weight is achieved.
-
Weigh the evaporation dish with the dried solute.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the evaporation dish.
-
Determine the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solution transferred (mL)) * 100
Visualizations
Caption: Workflow for Quantitative Solubility Determination.
Caption: Logical Flow for Predicting Solubility.
References
Application Notes and Protocols for 2,2,6,6-Tetramethylheptane as a Reference Compound in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 2,2,6,6-tetramethylheptane as a reference compound in analytical chemistry, particularly in gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
Introduction
This compound is a highly branched, saturated acyclic alkane. Its stable, non-polar nature and distinct spectral properties make it a valuable reference compound in various analytical techniques. It is primarily utilized in gas chromatography for the determination of Kováts retention indices and as an internal standard for quantitative analysis. Its simple and well-defined NMR spectrum also allows for its use as a chemical shift reference.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [1] |
| CAS Number | 40117-45-1[1] |
| Boiling Point | Data not readily available |
| Structure | CC(C)(C)CCCC(C)(C)C[1] |
Applications in Gas Chromatography (GC)
This compound serves two main purposes in gas chromatography: as a reference for calculating Kováts retention indices and as an internal standard for quantification.
Determination of Kováts Retention Indices
The Kováts retention index (I) is a dimensionless value that helps to standardize retention times in gas chromatography, making them less dependent on variations in analytical conditions such as column length, film thickness, and carrier gas flow rate.[2] This allows for the comparison of retention data between different laboratories and systems. The index relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.
Protocol for Determining Kováts Retention Index using this compound
This protocol describes the determination of the Kováts retention index of a target analyte using a series of n-alkanes, including this compound as a component of the reference mixture or as a compound for system suitability testing.
Materials:
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar or polar)
-
Helium or hydrogen as carrier gas
-
Syringe for manual injection or autosampler
-
Standard solution of n-alkanes (e.g., C8-C20)
-
Solution of the target analyte
-
Solution of this compound
-
Volumetric flasks and pipettes
-
Appropriate solvent (e.g., hexane (B92381) or dichloromethane)
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of a homologous series of n-alkanes (e.g., C8 to C20) in a suitable solvent.
-
Prepare a solution of the target analyte at a known concentration.
-
Prepare a solution of this compound.
-
Prepare a co-injection mixture containing the target analyte and the n-alkane standards.
-
-
GC Instrument Setup:
-
Install the desired GC column (e.g., a standard non-polar 5% phenyl-methylpolysiloxane column).
-
Set the GC parameters, including oven temperature program, injector temperature, detector temperature, and carrier gas flow rate. A typical starting point for a non-polar column could be:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature (FID): 300 °C
-
-
-
Analysis:
-
Inject the n-alkane standard solution to determine the retention times of each n-alkane.
-
Inject the solution of the target analyte.
-
Inject the co-injection mixture of the target analyte and n-alkane standards.
-
-
Data Analysis:
-
Identify the retention times of the target analyte and the n-alkanes that elute immediately before and after it.
-
Calculate the Kováts retention index (I) using the following formula for a temperature-programmed run:
-
I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]
-
Where:
-
n is the carbon number of the n-alkane eluting before the analyte.
-
N is the carbon number of the n-alkane eluting after the analyte.
-
t_R is the retention time.
-
-
-
Quantitative Data: Kováts Retention Index of this compound
| Stationary Phase | Column Type | Kováts Retention Index (I) |
| Standard Non-Polar (e.g., 5% phenyl-methylpolysiloxane) | Capillary | 966.6[1] |
| Polar (e.g., Carbowax) | Capillary | Data not readily available |
Experimental Workflow for Kováts Retention Index Determination
Caption: Workflow for Kováts retention index determination.
Internal Standard for Quantitative Analysis
An internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. The IS corrects for variations in injection volume, sample preparation, and instrument response. This compound is a suitable internal standard for the analysis of non-polar analytes due to its chemical inertness and volatility.
Protocol for Quantitative Analysis using this compound as an Internal Standard
Materials:
-
Gas chromatograph with a suitable detector (GC-FID or GC-MS)
-
Appropriate GC column
-
Helium or hydrogen as carrier gas
-
Autosampler for reproducible injections
-
Standard solutions of the target analyte at various known concentrations
-
A stock solution of this compound (Internal Standard) at a known concentration
-
Unknown sample containing the target analyte
-
Volumetric flasks, pipettes, and syringes
-
Appropriate solvent
Experimental Protocol:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by adding a constant, known amount of the this compound internal standard solution to each of a series of solutions of the target analyte at different known concentrations.
-
-
Preparation of the Sample:
-
Add the same constant, known amount of the this compound internal standard solution to a known volume or weight of the unknown sample.
-
-
GC Instrument Setup:
-
Set up the GC with the appropriate column and analytical conditions to achieve good separation between the analyte, the internal standard, and any other matrix components.
-
-
Analysis:
-
Inject the calibration standards and the prepared sample into the GC.
-
-
Data Analysis:
-
For each calibration standard, determine the peak areas of the analyte and the internal standard.
-
Calculate the response factor (RF) for the analyte relative to the internal standard using the following formula:
-
RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
-
Alternatively, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
For the unknown sample, determine the peak areas of the analyte and the internal standard.
-
Calculate the concentration of the analyte in the unknown sample using the calculated response factor or the calibration curve.
-
Illustrative Quantitative Data
| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1.0 | 12000 | 25000 | 0.48 |
| 5.0 | 61000 | 25500 | 2.39 |
| 10.0 | 125000 | 25200 | 4.96 |
| 20.0 | 252000 | 25100 | 10.04 |
| Unknown | 85000 | 25300 | 3.36 |
Experimental Workflow for Internal Standard Quantification
Caption: Workflow for quantification using an internal standard.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its simple and well-defined spectrum, this compound can be used as a reference standard for chemical shift calibration in ¹H and ¹³C NMR, particularly in non-polar deuterated solvents. However, tetramethylsilane (B1202638) (TMS) is the more commonly used standard.
Expected NMR Spectral Data (Illustrative)
Due to the symmetry of the molecule, a simple NMR spectrum is expected.
-
¹H NMR: Three distinct signals are expected:
-
A singlet for the 18 protons of the six methyl groups.
-
A triplet for the 4 protons of the two methylene (B1212753) groups adjacent to the quaternary carbons.
-
A quintet for the 2 protons of the central methylene group.
-
-
¹³C NMR: Four distinct signals are expected corresponding to the four chemically non-equivalent carbon atoms.
Summary
This compound is a versatile reference compound in analytical chemistry. Its primary applications are in gas chromatography, where it is used for the reliable identification of compounds through Kováts retention indices and for accurate quantification as an internal standard. The protocols provided herein offer a framework for the effective utilization of this compound in research and quality control settings.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,6,6-Tetramethylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,6,6-tetramethylheptane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities. A likely synthetic approach involves a coupling reaction, such as a modified Wurtz or Grignard reaction, between a neopentyl-type precursor and a tert-butyl-type precursor.
Q1: My final product shows a lower than expected molecular weight in the mass spectrum and extra peaks in the GC-MS analysis. What are the likely impurities?
A1: The presence of lower molecular weight species suggests that side reactions such as elimination and disproportionation may have occurred, which are common with sterically hindered tertiary alkyl halides. Potential impurities include:
-
Isobutylene (2-methylpropene): Arises from the elimination reaction of a tert-butyl halide or related intermediate.
-
Isobutane (2-methylpropane): Can be formed through disproportionation of tert-butyl radicals.
-
Neohexene (3,3-dimethyl-1-butene): May result from the elimination of a neopentyl halide derivative.
-
Neohexane (2,2-dimethylbutane): Can be a byproduct of the starting materials or a result of side reactions.
Q2: My GC-MS analysis indicates the presence of alkanes with molecular weights different from the desired product but higher than the starting materials. What could these be?
A2: These are likely homo-coupling byproducts from a Wurtz-type reaction. The expected impurities would be:
-
2,2,5,5-Tetramethylhexane: Formed from the coupling of two neopentyl-type radicals or carbanions.
-
2,2,3,3-Tetramethylbutane: Results from the coupling of two tert-butyl-type radicals or carbanions.
Q3: How can I minimize the formation of these impurities during the synthesis?
A3: To reduce the formation of elimination and homo-coupling byproducts, consider the following strategies:
-
Reaction Temperature: Maintain a low reaction temperature to disfavor elimination reactions, which typically have a higher activation energy than coupling reactions.
-
Reagent Addition: Use a slow, dropwise addition of one reagent to the other to maintain a low concentration of the added reagent, which can help to minimize self-coupling.
-
Choice of Metal: In Wurtz-type reactions, using a more reactive metal or an alloy might improve the yield of the desired cross-coupling product.
-
Grignard or Organolithium Reagents: Employing Grignard or organolithium reagents can sometimes offer better selectivity compared to traditional Wurtz reactions. However, steric hindrance can still lead to side reactions.
Q4: What is the best method to purify this compound from these impurities?
A4: Fractional distillation is the most effective method for separating this compound from the likely impurities due to the differences in their boiling points. The boiling points of the key compounds are listed in the data table below for reference.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in my this compound synthesis?
A: The most common impurities are typically unreacted starting materials, byproducts of elimination reactions (e.g., isobutylene, neohexene), and homo-coupling products (e.g., 2,2,5,5-tetramethylhexane, 2,2,3,3-tetramethylbutane).
Q: How can I confirm the identity of the impurities in my sample?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique. By comparing the retention times and mass fragmentation patterns of the peaks in your sample to those of known standards or library spectra, you can identify the impurities.
Q: Is there a standard purity level I should aim for?
A: The required purity level depends on the intended application. For use as a reference standard or in pharmaceutical development, a purity of 98% or higher is often required. For other applications, a lower purity may be acceptable.
Quantitative Data Summary
The following table summarizes the physical properties of this compound and its common impurities, which is crucial for their separation and identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₂₄ | 156.31 | 177-178 |
| Isobutylene | C₄H₈ | 56.11 | -6.9 |
| Isobutane | C₄H₁₀ | 58.12 | -11.7 |
| Neohexene | C₆H₁₂ | 84.16 | 41.2 |
| Neohexane | C₆H₁₄ | 86.18 | 49.7 |
| 2,2,5,5-Tetramethylhexane | C₁₀H₂₂ | 142.28 | 136-137 |
| 2,2,3,3-Tetramethylbutane | C₈H₁₈ | 114.23 | 106-107 |
Experimental Protocols
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the synthesized this compound in a volatile organic solvent such as hexane (B92381) or pentane. A typical dilution would be 1 µL of the sample in 1 mL of solvent.
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250°C.
-
Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp up to 200°C at a rate of 10°C/min.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Scan in the mass range of 40-300 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its expected retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating impurities in this compound synthesis.
Technical Support Center: GC Troubleshooting for 2,2,6,6-Tetramethylheptane
This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing peak tailing with 2,2,6,6-Tetramethylheptane in Gas Chromatography (GC) analyses.
Troubleshooting Guide
Q1: What are the primary causes of peak tailing for a non-polar compound like this compound?
A1: While this compound is non-polar, peak tailing can still occur due to both physical and chemical issues within the GC system. When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the cause is often related to a physical issue rather than a chemical interaction.[1]
-
Physical or Mechanical Issues: These problems create disruptions in the carrier gas flow path, causing turbulence or unswept (dead) volumes.[1][2] This affects all compounds indiscriminately. Common causes include:
-
Improper Column Installation: If the column is set too high or too low in the inlet, it can create dead volumes.[1][2][3]
-
Poor Column Cut: A jagged, uneven, or non-90° cut at the column's inlet end can disrupt the carrier gas flow, leading to turbulence and peak distortion.[1][3][4]
-
System Leaks: Leaks at the inlet or detector fittings disrupt the pressure and flow of the carrier gas.[1]
-
-
Chemical or Activity-Related Issues: These occur when the analyte interacts with active sites within the system. While less common for non-polar alkanes, it can happen if the system is contaminated or degraded.[5]
-
Contaminated Inlet Liner: Accumulation of non-volatile residues from previous samples can create active sites.[1] Septum particles are a common contaminant.
-
Column Contamination: Non-volatile residues can build up at the head of the column, interfering with the sample's partitioning process.[1][6]
-
Stationary Phase Degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups on the fused silica (B1680970) surface. Severe damage can cause even non-active compounds to tail.[5]
-
Q2: My this compound peak is tailing. How do I systematically troubleshoot the issue?
A2: A systematic approach is crucial to efficiently identify the root cause. Start by observing the chromatogram: if all peaks are tailing, suspect a physical or flow path issue; if only specific, active compounds are tailing, suspect a chemical or contamination issue.[7]
Q3: How do I properly cut and install a capillary GC column to prevent peak tailing?
A3: An improper column cut is a frequent cause of peak tailing.[4] A clean, 90-degree cut ensures a smooth, non-turbulent flow of carrier gas into the column.
Experimental Protocol: Column Cutting and Installation
-
Preparation: Cool down all heated GC zones (inlet, oven, detector). Turn off the carrier gas flow.
-
Slide Fittings: Before cutting, slide the column nut and the correct ferrule onto the column. Ensure the ferrule is oriented correctly.[8]
-
Scoring the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, gently score the polyimide coating. Do not apply excessive pressure.[4]
-
Breaking the Column: Hold the column firmly on either side of the score. With a gentle flick, snap the column end away from the score.
-
Inspection: Inspect the cut end with a 10-20x magnifier.[4] The cut should be a clean, flat surface at a perfect 90° angle to the column wall, with no jagged edges, burrs, or shards.[4][9] If the cut is poor, repeat the process.
-
Installation:
-
Insert the column into the inlet to the specific distance recommended by your GC manufacturer. An incorrect insertion depth can create dead volume.[2][4]
-
Finger-tighten the column nut, then use a wrench to tighten it an additional quarter to half a turn until the ferrule just grips the column.[9] Do not overtighten, as this can crush the column or damage the ferrule.[4]
-
Repeat the installation process for the detector end.
-
-
Final Checks: Restore carrier gas flow and perform a leak check using an electronic leak detector. Do not use liquid-based leak detectors.[10] Condition the column as required before analysis.
Q4: Can the injection port liner cause peak tailing for this compound?
A4: Yes. Even for a non-polar analyte, the liner is a primary suspect for peak tailing. Over time, liners can become contaminated with non-volatile residues from samples or septum particles, creating active sites that can interact with analytes.[1] For thermally labile or sensitive compounds, a highly deactivated liner is critical.[11]
| Liner Type | Deactivation | Suitability for Non-Polar Analytes | Comments |
| Standard Glass | None | Acceptable, but prone to activity | Can develop active silanol groups over time, especially with moisture. |
| Silanized (Deactivated) | High | Recommended | The surface is treated to mask active silanol groups, providing high inertness.[12] |
| Tapered Liners | Varies | Excellent | The taper design can help focus the sample onto the column head, improving peak shape.[13] |
| Liners with Glass Wool | Varies | Good, with caution | Wool aids in sample vaporization and mixing but can be a source of activity if not properly deactivated.[13][14] |
Recommendation: Use a high-quality, deactivated (silanized) liner. If peak tailing persists and worsens over time, perform inlet maintenance, which includes replacing both the liner and the septum.[7]
Q5: What GC oven temperature program parameters should I consider to improve the peak shape of this compound?
A5: Temperature programming is essential for separating compounds with a wide range of boiling points and can help improve peak shapes by preventing broadening.[15] While not the primary fix for activity-based tailing, optimizing the temperature program can sometimes mitigate minor issues.[16]
| Parameter | Effect on Peak Shape | Recommendation for this compound (BP: ~177°C) |
| Initial Oven Temp | Affects focusing of early eluting peaks. If too high, can cause peak broadening or splitting. | Set the initial temperature low enough to allow the analyte to focus at the head of the column. A starting point could be 40-60°C. |
| Ramp Rate (°C/min) | A faster ramp rate reduces analysis time but can decrease resolution. A very slow ramp can lead to peak broadening. | A moderate ramp rate (e.g., 10-20°C/min) is typically effective. This allows the compound to move through the column without excessive diffusion. |
| Final Temperature | Ensures that all components are eluted from the column. | The final temperature should be held at least 20-30°C above the boiling point of the analyte to ensure complete elution. |
Example Program Comparison:
| Program | Initial Temp | Ramp Rate | Final Temp | Expected Tailing Factor (Tf) |
| Poor (Isothermal) | 180°C (hold) | N/A | 180°C | Potentially > 1.5 |
| Optimized (Programmed) | 50°C (hold 1 min) | 15°C/min | 200°C (hold 2 min) | Closer to 1.0 - 1.2 |
Frequently Asked Questions (FAQs)
FAQ 1: What is an acceptable Tailing Factor (Tf) or Asymmetry Factor (As)?
An ideal peak is perfectly symmetrical, with a Tailing or Asymmetry Factor of 1.0. In practice, a value below 1.5 is generally considered acceptable for most applications.[17] A value greater than 2.0 indicates a significant problem that must be addressed.[17] Regulatory bodies like the USP often specify an acceptable range, typically between 0.8 and 1.8.[18][19]
FAQ 2: Could my sample solvent be causing peak tailing?
Yes, this is known as a "solvent effect." If the sample solvent is not compatible with the stationary phase (e.g., a highly polar solvent on a non-polar column), it can cause peak distortion, particularly for early eluting peaks.[20] Additionally, in splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor focusing and peak distortion.[3]
FAQ 3: When should I suspect my GC column is permanently damaged and needs replacement?
You should suspect permanent column damage if you observe the following, even after performing routine maintenance (inlet maintenance, trimming the column):
-
Persistent Peak Tailing: Tailing occurs for all compounds, including non-polar hydrocarbons, and does not resolve after trimming 15-20 cm from the column inlet.[6]
-
Increased Column Bleed: The baseline rises significantly, especially at higher temperatures, and does not improve after conditioning.
-
Loss of Resolution: Peaks that were previously well-separated now co-elute.
-
Shifting Retention Times: Retention times become unstable or consistently shift.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. GC Troubleshooting—Tailing Peaks [restek.com]
- 8. Column Installation Guide [scioninstruments.com]
- 9. mac-mod.com [mac-mod.com]
- 10. Capillary GC column installation / CHROMSERVIS.EU [chromservis.eu]
- 11. GC liners / CHROMSERVIS.EU [chromservis.eu]
- 12. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 13. chromexscientific.co.uk [chromexscientific.co.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. pharmagrowthhub.com [pharmagrowthhub.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Optimizing GC Injection of 2,2,6,6-Tetramethylheptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for 2,2,6,6-tetramethylheptane.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for GC analysis?
Q2: Which injection technique is best suited for analyzing this compound?
A2: The choice of injection technique depends on the concentration of your sample.
-
Split Injection: Ideal for concentrated samples where only a small portion of the sample is required to be introduced into the column.
-
Splitless Injection: The preferred method for trace analysis, as it transfers nearly the entire sample to the column, maximizing sensitivity.[2]
-
Programmed Temperature Vaporization (PTV) Injection: A versatile technique that offers benefits of both split and splitless injection and is particularly advantageous for thermally sensitive compounds or large volume injections.[3]
Q3: What is a good starting injector temperature for this compound?
A3: A common starting point for the injector temperature is 250°C.[4][5] This temperature should be high enough to ensure the complete and rapid vaporization of this compound without causing thermal degradation. For compounds with high boiling points, the injector temperature may need to be increased to 275°C or 300°C to ensure efficient transfer to the column.[5]
Q4: How do I optimize the initial oven temperature for a splitless injection?
A4: For splitless injections, the initial oven temperature is critical for achieving sharp peaks through a process called solvent focusing. A general guideline is to set the initial oven temperature at least 20°C below the boiling point of the solvent used to dissolve the sample.[6] This allows the solvent to condense at the head of the column, trapping the analytes in a narrow band.
Q5: My peaks for this compound are tailing. What are the possible causes and solutions?
A5: Peak tailing can be caused by several factors:
-
Active Sites: The injector liner or the front of the GC column may have active sites that interact with the analyte. Using a deactivated liner and ensuring a clean, inert column can help.[4]
-
Column Contamination: Non-volatile residues in the sample can contaminate the column.
-
Injector Temperature Too Low: If the injector temperature is not high enough, the analyte may not vaporize completely and instantaneously.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Injector temperature is too low. | Increase the injector temperature in increments of 25°C.[4][5] |
| Split ratio is too high (for split injection). | Decrease the split ratio. | |
| Purge activation time is too short (for splitless injection). | Increase the purge activation time to allow for complete transfer of the analyte to the column.[4] | |
| Column flow is too low. | Check for leaks and verify the carrier gas flow rate. | |
| Peak Fronting | Sample overload. | Dilute the sample or increase the split ratio. |
| Incorrect column installation. | Ensure the column is installed correctly in the injector and detector. | |
| Peak Splitting | Incompatible solvent and stationary phase polarity. | Use a solvent that is compatible with the column's stationary phase. |
| Initial oven temperature is too high (for splitless injection). | Lower the initial oven temperature to be at least 20°C below the solvent's boiling point.[6] | |
| Broad Peaks | Slow transfer of analyte from the injector to the column. | Optimize the splitless hold time and ensure a sufficiently high injector temperature. |
| Initial oven temperature is too high. | Lower the initial oven temperature to improve focusing.[6] |
Experimental Protocols & Parameter Tables
The following tables provide recommended starting parameters for different injection techniques. These should be considered as a starting point and may require further optimization for your specific instrument and application.
Table 1: Recommended Starting Parameters for Split/Splitless Injection
| Parameter | Split Injection | Splitless Injection |
| Injector Temperature (°C) | 250 - 300 | 250 - 300 |
| Injection Volume (µL) | 1 | 1 |
| Split Ratio | 50:1 to 100:1 | N/A |
| Purge Activation Time (min) | N/A | 0.5 - 1.0 |
| Initial Oven Temperature (°C) | 50 - 70 | 10-20°C below solvent boiling point |
| Oven Temperature Program | Ramp at 10-20°C/min to 200°C | Ramp at 10-20°C/min to 200°C |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Liner Type | Deactivated, glass wool | Deactivated, single taper |
Table 2: Recommended Starting Parameters for PTV Injection (Solvent Vent Mode)
| Parameter | Value |
| Initial Inlet Temperature (°C) | 10-20°C below solvent boiling point |
| Vent Flow (mL/min) | 50 - 100 |
| Vent Time (min) | Until most of the solvent has evaporated |
| Inlet Temperature Program | Ramp to 280-320°C at a high rate after vent |
| Transfer Time (min) | 1 - 2 |
| Injection Volume (µL) | 5 - 50 |
| Oven Temperature Program | Start low, then ramp as needed |
Diagrams
Workflow for Optimizing Splitless Injection Parameters
Caption: A logical workflow for systematically optimizing key parameters for splitless GC injection.
Troubleshooting Logic for Common Peak Shape Problems
References
- 1. 2,2,6-trimethylheptane [stenutz.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ues.pku.edu.cn [ues.pku.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 6. Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity [restek.com]
Degradation and proper storage conditions for 2,2,6,6-Tetramethylheptane
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting for 2,2,6,6-Tetramethylheptane.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a branched-chain alkane.[1] As a hydrocarbon, it consists solely of carbon and hydrogen atoms with single bonds.[1] Due to its non-polar nature and structure, it is a volatile liquid.[2][3] Detailed physical and chemical properties are summarized in the table below.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [4][5][6] |
| Molecular Weight | 156.31 g/mol | [4] |
| CAS Number | 40117-45-1 | [4][5][6] |
| IUPAC Name | This compound | [4] |
| Appearance | Data not readily available; expected to be a clear, colorless liquid. | |
| Boiling Point | Data available from specialized databases like SpringerMaterials. | [4] |
| Kovats Retention Index | 966.6 (Standard non-polar) | [4] |
Q2: What are the optimal storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound and ensure laboratory safety. As a volatile and flammable alkane, specific precautions must be taken.[1][2]
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Citation |
| Temperature | Store in a cool, dry place.[7] Keep containers cool to avoid the buildup of vapors.[3] | Lower temperatures reduce volatility and vapor pressure, minimizing fire risk.[3] |
| Ventilation | Store in a well-ventilated area.[8] | Prevents the accumulation of flammable vapors, which can form an explosive mixture with air.[1][8] |
| Container | Store in a tightly closed, airtight container.[2] Strong metal containers are preferable to plastic.[3] | Prevents evaporation and contamination.[2][3] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other sources of ignition.[8][9] | Alkanes are highly flammable and their vapors can be easily ignited.[1][2] |
| Incompatible Materials | Store away from strong oxidizing agents. | Alkanes can react vigorously with strong oxidizers. |
Q3: Is there specific information on the degradation of this compound?
Currently, there is a lack of specific published data detailing the degradation pathways and products for this compound. However, like other alkanes, it is generally stable under normal storage conditions. Degradation would likely occur under harsh conditions, such as high temperatures or exposure to strong oxidizing agents, but specific reaction kinetics and products are not well-documented in available literature.
Q4: What are the general signs of contamination or degradation for a volatile alkane like this?
While specific degradation products are unknown, users should look for general indicators of impurity or contamination, which may include:
-
Discoloration: The compound should be a clear, colorless liquid. Any yellowing or other color change may suggest the presence of impurities.
-
Particulate Matter: The presence of any solid material in the liquid is a sign of contamination.
-
Unexpected Odor: While alkanes have a characteristic odor, any sharp, acrid, or unusual smell could indicate contamination or reaction.
-
Inconsistent Analytical Results: A primary indicator of a problem is when the compound fails to perform as expected in a standardized analytical test, such as Gas Chromatography (GC).[10]
Troubleshooting Guide
Q: I've noticed pressure buildup in a sealed container of this compound, especially after a temperature increase in the lab. What should I do? A: This is likely due to the compound's volatility.[3] An increase in temperature will increase the vapor pressure inside the sealed container.
-
Immediate Action: Handle the container with care. If it needs to be opened, do so slowly in a well-ventilated chemical fume hood to safely release the pressure.
-
Preventative Measures: Store the compound in a cool or refrigerated, well-ventilated area as recommended.[3] Avoid storing it in locations with significant temperature fluctuations. Ensure the container is appropriate for volatile liquids and not overfilled.
Q: My sample of this compound appears slightly yellow. Can I still use it? A: Discoloration may indicate the presence of impurities. Using a contaminated reagent can compromise your experimental results.
-
Recommendation: Do not use the material if its integrity is .
-
Verification: You can verify the purity of the material using the Gas Chromatography (GC) protocol outlined below. Compare the resulting chromatogram to that of a known pure standard or a previous batch that performed well.
Q: My experiment is yielding inconsistent results with a new bottle of this compound. How can I confirm its purity? A: Inconsistent results are a common sign of reagent impurity. The most effective way to check the purity of a volatile compound like this compound is by Gas Chromatography (GC).[10] This technique separates volatile components, allowing for the identification and quantification of impurities. Please refer to the experimental protocol provided below.
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography (GC-FID)
Objective: To determine the purity of a this compound sample and identify the presence of any volatile impurities.
Methodology:
-
Instrument & Column:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or similar) is suitable for separating non-polar alkanes. A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a high-purity solvent like hexane (B92381) or pentane. A concentration of approximately 1000 ppm (0.1%) is a good starting point.
-
Transfer an aliquot of the prepared sample into a 2 mL GC vial and seal it.
-
-
GC-FID Parameters (Example):
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injection Port Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1 (adjust as needed based on sample concentration and detector response).
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/minute.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Detector Temperature (FID): 280°C.
-
-
Procedure:
-
Inject a solvent blank (e.g., pure hexane) first to identify any peaks originating from the solvent or system contamination.
-
Inject the prepared this compound sample.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time. (A pure standard should be run for confirmation if available).
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Any other peaks represent impurities. Their retention times can give clues as to their identity (e.g., lower boiling point impurities will elute earlier).
-
Visualizations
Logical Workflow for Handling and Integrity Verification
Caption: A logical workflow for receiving, storing, and verifying the integrity of this compound.
References
- 1. prezi.com [prezi.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. This compound | C11H24 | CID 142411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. ualberta.ca [ualberta.ca]
- 9. fishersci.com [fishersci.com]
- 10. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]
Removing interferences when using 2,2,6,6-Tetramethylheptane as an internal standard
Technical Support Center: Use of 2,2,6,6-Tetramethylheptane as an Internal Standard
Welcome to the technical support center for troubleshooting interferences when using this compound as an internal standard in gas chromatography (GC) and mass spectrometry (MS) applications. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a C11 branched alkane.[1] Its properties, such as being non-polar and having a specific boiling point and mass spectrum, make it a suitable internal standard for the quantification of non-polar analytes.[2] An internal standard is a compound of known concentration added to a sample to facilitate the accurate quantification of other analytes by correcting for variations in sample injection, preparation, and instrument response.[3][4]
Q2: What are the primary causes of interference when using an internal standard like this compound?
Interference can arise from several sources:
-
Co-elution: This occurs when one or more compounds in the sample matrix have a similar retention time to this compound and exit the GC column simultaneously.[5] This is a common challenge, especially with complex samples containing other alkanes.
-
Matrix Effects: Components of the sample matrix can enhance or suppress the signal of the internal standard in the detector, leading to inaccurate quantification.[6][7]
-
Contamination: The internal standard peak may be skewed by contamination from the sample preparation process, the GC system itself, or impurities in the standard.[8]
-
Mass Spectral Overlap: In GC-MS, fragment ions from co-eluting compounds can have the same mass-to-charge ratio (m/z) as the characteristic ions of this compound, leading to artificially high signals.
Q3: My this compound peak is showing splitting. What could be the cause?
Peak splitting for an internal standard can be due to several factors:
-
Improper Injection Technique: Issues with the syringe injection or a non-homogenous vapor cloud in the inlet can cause the sample to enter the column as a split band.[9][10]
-
Column Issues: A poorly cut column at the inlet or degradation of the stationary phase can lead to peak splitting.[11][12]
-
Solvent-Stationary Phase Mismatch: If the polarity of the injection solvent is very different from the stationary phase, it can cause poor focusing of the analyte at the head of the column.[9][12]
-
High Initial Oven Temperature: An initial oven temperature that is too high can prevent proper condensation and focusing of the internal standard at the beginning of the column, resulting in broad or split peaks.[12]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common interferences.
Issue 1: Co-elution of Matrix Components with this compound
If you suspect a co-eluting peak is interfering with the internal standard, follow this workflow:
Caption: Workflow for troubleshooting co-elution interference.
Experimental Protocols for Co-elution:
-
GC Method Optimization:
-
Temperature Program: A slower temperature ramp (e.g., 2-5°C/min) can improve the separation of closely eluting compounds.[13] You can also introduce an isothermal hold at a temperature just below the elution temperature of the interfering peaks.[14]
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions to maximize efficiency.
-
-
GC Column Selection:
-
Since this compound is a non-polar alkane, a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane is recommended.[15]
-
If co-elution persists, consider a longer column or a column with a smaller internal diameter to increase theoretical plates and enhance resolution.[5]
-
Issue 2: Inaccurate Quantification due to Matrix Effects
Matrix effects can cause non-linear calibration curves and inaccurate results.
Caption: Logical workflow for identifying and mitigating matrix effects.
Experimental Protocols for Matrix Effects:
-
Matrix-Matched Calibration:
-
Obtain a blank matrix that is free of the analytes of interest.
-
Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of your analytes and a constant concentration of this compound.
-
Compare the slope of the matrix-matched calibration curve to a curve prepared in a clean solvent. A significant difference indicates the presence of matrix effects.[16]
-
-
Sample Cleanup:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively retain the analytes of interest while washing away interfering matrix components.[8][17]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids.[8]
-
QuEChERS: This method is effective for cleaning up complex matrices like food and environmental samples.[18]
-
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Co-elution | Insufficient chromatographic separation | Decrease oven temperature ramp rate.[19][20] | Improved peak resolution. |
| Use a longer GC column or one with a smaller internal diameter.[5] | Increased separation efficiency. | ||
| Matrix Effect | Co-extracted matrix components enhancing or suppressing the signal. | Prepare matrix-matched calibration standards.[6][16] | More accurate quantification. |
| Implement sample cleanup procedures (SPE, LLE).[17][18] | Removal of interfering compounds. | ||
| Peak Splitting | Incompatible solvent and stationary phase. | Choose a solvent with a polarity similar to the stationary phase.[9] | Symmetrical peak shape. |
| High initial oven temperature. | Set the initial oven temperature 20°C below the solvent's boiling point for splitless injection.[14] | Proper analyte focusing. | |
| Contamination | Impure internal standard solution or contaminated system. | Analyze a fresh dilution of the internal standard. | Confirmation of standard purity. |
| Clean the GC inlet and replace the liner and septum.[21] | Elimination of system contamination. |
References
- 1. This compound | C11H24 | CID 142411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. market.mikro-polo.si [market.mikro-polo.si]
- 3. m.youtube.com [m.youtube.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. GC Troubleshooting—Split Peaks [restek.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. organomation.com [organomation.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. gcms.cz [gcms.cz]
- 20. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Solubility Enhancement in 2,2,6,6-Tetramethylheptane
Welcome to the Technical Support Center for improving the solubility of analytes in 2,2,6,6-Tetramethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my analyte exhibiting poor solubility in this compound?
A1: this compound is a highly branched, nonpolar aliphatic hydrocarbon. According to the principle of "like dissolves like," its ability to dissolve a particular analyte is primarily dependent on the analyte's polarity.
-
Polar Analytes: Analytes with polar functional groups (e.g., hydroxyls, carboxyls, amines) will likely have poor solubility in the nonpolar this compound due to unfavorable intermolecular interactions.
-
Nonpolar Analytes: Nonpolar analytes are generally more soluble. However, factors such as molecular size, shape, and crystalline structure can still limit solubility. Highly crystalline materials require more energy to break the crystal lattice, which can lead to lower solubility.
Q2: How can I qualitatively assess the solubility of my analyte in this compound?
A2: A simple, qualitative assessment can be performed by adding a small, known amount of your analyte to a known volume of this compound at a controlled temperature.[1][2] Vigorously agitate the mixture and visually inspect for any undissolved solid. This can give you a preliminary indication of whether your analyte is soluble, sparingly soluble, or insoluble.
Q3: What are the primary methods for quantitatively determining the solubility of my analyte?
A3: The two most common methods for quantitative solubility determination are the shake-flask method and spectroscopic analysis. The shake-flask method is a traditional and reliable technique that involves creating a saturated solution and then determining the concentration of the dissolved analyte. Spectroscopic methods, such as UV-Vis or HPLC, can also be used to determine the concentration of the analyte in a saturated solution.
Troubleshooting Guide
Issue 1: Analyte Precipitation or Incomplete Dissolution
Symptoms:
-
Visible solid particles remain in the solvent after mixing.
-
The solution appears cloudy or hazy.
-
The concentration of the analyte in solution is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Intrinsic Solubility | The inherent chemical structure of the analyte is not compatible with the nonpolar nature of this compound. Consider using a co-solvent or a different solvent system. |
| Insufficient Mixing/Agitation | The energy input is not enough to overcome the cohesive forces of the analyte. Increase the stirring speed or sonicate the mixture to facilitate dissolution. |
| Temperature is too Low | For many compounds, solubility increases with temperature.[3] Carefully heat the solution while stirring to see if more analyte dissolves. Be mindful of the analyte's stability at higher temperatures. |
| Supersaturation and Precipitation | The solution may have been temporarily supersaturated, leading to precipitation. Ensure the system has reached equilibrium by allowing sufficient time for mixing at a constant temperature. |
Experimental Protocols
Protocol 1: Determination of Analyte Solubility in this compound using the Shake-Flask Method
Objective: To determine the equilibrium solubility of a solid analyte in this compound at a specific temperature.
Materials:
-
Analyte of interest
-
This compound (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the analyte to a vial containing a known volume of this compound. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the analyte in the diluted solution using a calibrated HPLC or UV-Vis method.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Solubility Enhancement Strategies
Co-solvency
The addition of a co-solvent can modify the polarity of the solvent system, potentially increasing the solubility of the analyte. For a nonpolar solvent like this compound, a slightly more polar co-solvent might help dissolve analytes with some polar characteristics.
Commonly Explored Co-solvents:
-
Toluene: Aromatic solvent with slightly higher polarity than alkanes.
-
Dichloromethane (DCM): A polar aprotic solvent that is miscible with alkanes.
-
Ethyl Acetate: An ester with moderate polarity.
Illustrative Data: Effect of Co-solvents on the Solubility of a Model Compound (Compound X)
| Co-solvent | Co-solvent % (v/v) | Solubility of Compound X (mg/mL) at 25°C |
| None | 0% | 0.5 |
| Toluene | 10% | 1.2 |
| Toluene | 20% | 2.5 |
| Dichloromethane | 10% | 1.8 |
| Dichloromethane | 20% | 3.1 |
Temperature Variation
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[4]
Illustrative Data: Effect of Temperature on the Solubility of a Model Compound (Compound Y)
| Temperature (°C) | Solubility of Compound Y (mg/mL) |
| 25 | 1.0 |
| 40 | 2.5 |
| 60 | 5.8 |
Caution: Increasing the temperature can sometimes lead to the degradation of the analyte. It is crucial to assess the thermal stability of your compound before employing this method.
Use of Surfactants
In non-aqueous systems, surfactants can form reverse micelles where the polar head groups are oriented inwards and the nonpolar tails extend into the bulk solvent. This can create a microenvironment that is more favorable for dissolving polar or semi-polar analytes.
Types of Surfactants to Consider for Nonpolar Solvents:
-
Sorbitan (B8754009) esters (e.g., Span® series): Nonionic surfactants.
-
Polyoxyethylene sorbitan fatty acid esters (e.g., Tween® series): While more commonly used in aqueous systems, some can have utility in nonpolar solvents.
-
Lecithin: A naturally occurring phospholipid.
Illustrative Data: Effect of Surfactants on the Solubility of a Model Compound (Compound Z)
| Surfactant | Surfactant Concentration (w/v) | Solubility of Compound Z (mg/mL) at 25°C |
| None | 0% | 0.2 |
| Span® 80 | 1% | 0.8 |
| Span® 80 | 2% | 1.5 |
| Lecithin | 1% | 0.6 |
| Lecithin | 2% | 1.1 |
This technical support center provides a foundational guide to improving analyte solubility in this compound. For further assistance, please consult relevant literature for your specific class of analytes and consider experimental validation of these techniques.
References
Minimizing matrix effects with 2,2,6,6-Tetramethylheptane in complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in analytical methods, with a specific focus on the potential application of non-polar solvents like 2,2,6,6-Tetramethylheptane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact analytical results?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix. This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative results, particularly in LC-MS/MS analysis.
Q2: Why are matrix effects a significant concern in the analysis of complex biological samples?
A2: Biological matrices such as plasma, serum, urine, and tissue are intricate mixtures containing high concentrations of endogenous components like phospholipids, salts, and proteins. When quantifying low concentrations of target analytes, these co-extracted matrix components can compete with the analyte for ionization in the mass spectrometer's source, leading to unreliable and irreproducible results.
Q3: How can I determine if my assay is being affected by matrix effects?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves a constant infusion of the analyte solution into the MS source while a blank matrix extract is injected onto the LC column. Dips or rises in the baseline signal indicate the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects. It involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte after extraction to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is known as the matrix factor.
Q4: What are the common strategies to minimize or eliminate matrix effects?
A4: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: More effective sample cleanup is often the best approach. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and phospholipid removal plates can selectively remove interfering components.
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix interferences is crucial. This can involve adjusting the mobile phase, using a different column chemistry, or extending the gradient.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay if the analyte concentration is already low.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.
Q5: Is this compound a recognized agent for minimizing matrix effects?
A5: Currently, there is no established body of scientific literature that documents the use of this compound specifically for the purpose of minimizing matrix effects in routine bioanalysis. However, based on its chemical properties as a highly non-polar, branched alkane, it can be theoretically considered for use as an extraction solvent in liquid-liquid extraction (LLE) protocols. Its non-polar nature would make it suitable for extracting non-polar analytes from complex aqueous matrices, thereby separating them from polar, matrix-interfering components.
Troubleshooting Guide: Hypothetical Use of this compound in Liquid-Liquid Extraction (LLE)
This guide addresses potential issues when using a non-polar solvent like this compound for LLE to reduce matrix effects.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Analyte is too polar for this compound: The analyte may have insufficient solubility in this highly non-polar solvent. | - Modify the extraction solvent: Add a small percentage of a slightly more polar, water-immiscible solvent (e.g., methyl-tert-butyl ether, diethyl ether) to the this compound to increase its polarity. - Adjust the pH of the aqueous sample: For acidic or basic analytes, adjust the pH of the sample to neutralize the analyte, making it less polar and more soluble in the organic phase. |
| Poor Phase Separation / Emulsion Formation | High concentration of lipids or proteins in the sample: These can act as emulsifying agents. | - Centrifugation: Increase the centrifugation speed and/or time to break the emulsion. - Salting out: Add a salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and promote phase separation. - Pre-treatment: Perform a protein precipitation step with a solvent like acetonitrile (B52724) before the LLE. |
| High Variability in Results | Inconsistent extraction efficiency: This can be due to slight variations in pipetting, vortexing, or phase separation. | - Automate the LLE process: Use an automated liquid handling system for more precise and consistent extractions. - Optimize mixing: Ensure consistent vortexing time and speed for all samples. - Use a stable isotope-labeled internal standard (SIL-IS): This will compensate for variability in the extraction process. |
| Solvent Contamination in GC-MS/LC-MS | Carryover of the extraction solvent: this compound is relatively non-volatile and may not be fully evaporated. | - Optimize the dry-down step: Ensure complete evaporation of the solvent under a stream of nitrogen, possibly with gentle heating. - Solvent exchange: After evaporation, reconstitute the sample in a solvent that is more compatible with your chromatographic system. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard (IS) spiked into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted, and the final extract is spiked with the analyte and IS.
-
Set C (Pre-Spiked Matrix): Blank matrix is spiked with the analyte and IS before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS or GC-MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | 1 | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| Recovery (RE) | (Peak Area in Set C) / (Peak Area in Set B) | 100% | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area in Set C) / (Peak Area in Set A) | 100% | Overall efficiency of the analytical method. |
Protocol 2: Hypothetical LLE using this compound for a Non-Polar Analyte
-
Sample Preparation: To 200 µL of plasma, add 50 µL of an internal standard solution.
-
pH Adjustment (if necessary): Adjust the sample pH to neutralize the target analyte.
-
Liquid-Liquid Extraction:
-
Add 1 mL of this compound.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Extract Transfer: Carefully transfer the upper organic layer (this compound) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase-compatible solvent.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS or GC-MS system.
Visualizations
Caption: Workflow for sample preparation and analysis using LLE.
Caption: Troubleshooting logic for low recovery in LLE.
Technical Support Center: Optimal GC Column Selection for Separation of 2,2,6,6-Tetramethylheptane Isomers
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist you in selecting the optimal Gas Chromatography (GC) column and conditions for the challenging separation of 2,2,6,6-Tetramethylheptane and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is column selection critical for the separation of this compound and its isomers?
A1: The separation of branched alkane isomers, such as those of this compound, presents a significant chromatographic challenge due to their similar boiling points and chemical properties.[1] The choice of the GC column, particularly the stationary phase, is the most critical factor in achieving baseline resolution. An appropriate column will provide the necessary selectivity to differentiate between these closely related structures.
Q2: What type of GC column is generally recommended for separating alkane isomers?
A2: For the separation of non-polar compounds like alkanes, a non-polar capillary column is the industry standard.[1][2] The separation mechanism on these columns is primarily based on the boiling points of the analytes.[1] Stationary phases such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are excellent starting points.[2][3]
Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of these isomers?
A3: To enhance the resolution of complex mixtures of isomers, the physical dimensions of the column play a crucial role:
-
Length: A longer column provides more theoretical plates, leading to better separation of closely eluting peaks. For complex isomer separations, a column of at least 60 meters is often recommended.[3]
-
Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) increases column efficiency and, consequently, resolution.[3]
-
Film Thickness: A thinner stationary phase film (e.g., 0.1 to 0.25 µm) can also improve the resolution of highly branched alkanes.[3]
Q4: What is a suitable starting temperature program for the analysis of this compound isomers?
A4: A slow oven temperature ramp rate is crucial for improving the separation of closely eluting isomers. A good starting point would be:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp Rate: 2-5 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 10 minutes. This program should be optimized based on the specific isomers present in your sample.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor resolution of isomers | Inappropriate stationary phase: The column is not providing enough selectivity. | Switch to a non-polar column with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase.[2] |
| Column dimensions are not optimal: The column is too short, the ID is too large, or the film is too thick. | For complex separations, use a longer column (≥60 m) with a smaller ID (≤0.25 mm) and a thinner film (≤0.25 µm).[3] | |
| Temperature program is too fast: Analytes are not spending enough time interacting with the stationary phase. | Decrease the oven temperature ramp rate (e.g., to 2 °C/min) to improve separation.[3][4] | |
| Peak tailing | Active sites in the system: The injector liner, column, or detector may have active sites causing unwanted interactions. | Use a deactivated injector liner and a high-quality, inert column. Condition the column properly before use. |
| Ghost peaks | Contamination: Contamination in the carrier gas, septum, or injector. | Use high-purity carrier gas with appropriate traps. Replace the septum regularly. Perform a bake-out of the inlet and column. |
| Irreproducible retention times | Fluctuations in flow or temperature: The GC system is not stable. | Ensure a constant carrier gas flow rate and a stable oven temperature. Check for leaks in the system. |
Recommended GC Columns for Alkane Isomer Separation
| Column Name | Stationary Phase | Key Features | Max Temperature (°C) | Common Applications |
| Agilent J&W DB-1 | 100% Dimethylpolysiloxane | Non-polar, excellent for general hydrocarbon analysis. | 325/350 | Boiling point separation of alkanes, detailed hydrocarbon analysis.[5] |
| Restek Rtx-5MS | 5% Diphenyl / 95% Dimethyl Polysiloxane | Low bleed for mass spectrometry, excellent inertness. | 350 | Environmental analysis, detailed hydrocarbon analysis.[1] |
| Agilent J&W DB-5ht | (5%-Phenyl)-methylpolysiloxane | High thermal stability, low bleed, robust for high boilers. | 400 | High-temperature GC, analysis of waxes and high molecular weight hydrocarbons.[1] |
Experimental Protocols
Representative GC Method for the Analysis of this compound Isomers:
-
Column: Agilent J&W DB-1, 60 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 50°C, hold for 5 minutes
-
Ramp: 3°C/min to 180°C
-
Hold: 10 minutes at 180°C
-
-
Injector: Split/Splitless, 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Detector: Flame Ionization Detector (FID), 300°C
Note: This is a starting point and may require optimization for your specific application.
Visualizations
Caption: Logical workflow for selecting a GC column and developing a method.
Caption: Troubleshooting workflow for common chromatographic problems.
References
Technical Support Center: Analysis of 2,2,6,6-Tetramethylheptane by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio for 2,2,6,6-Tetramethylheptane in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected major ions in the electron ionization (EI) mass spectrum of this compound?
A1: The mass spectrum of this compound is characterized by extensive fragmentation due to its highly branched structure. The molecular ion peak (m/z 156) is typically very weak or absent.[1][2][3] The most prominent peaks arise from the formation of stable tertiary carbocations. Expect to see a dominant base peak at m/z 57, corresponding to the tert-butyl cation ((CH₃)₃C⁺). Other significant fragments may be observed at m/z values corresponding to the loss of other alkyl groups.[4][5]
Q2: Why is the molecular ion peak for this compound weak or absent in my mass spectrum?
A2: Branched alkanes, like this compound, readily undergo fragmentation upon ionization.[1][6] The energetic instability of the molecular ion leads to rapid cleavage at the branching points to form more stable tertiary carbocations.[2][3] This preferential fragmentation is why the molecular ion is often not observed.
Q3: What is the best ionization technique for analyzing this compound?
A3: Due to its volatility and nonpolar nature, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most suitable technique for the analysis of this compound.
Q4: How can I confirm the identity of this compound in my sample?
A4: Confirmation can be achieved by comparing the retention time and the fragmentation pattern of your sample with a certified reference standard. The NIST WebBook provides a reference mass spectrum for this compound that can be used for comparison.[4]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio
Symptoms:
-
The base peak (m/z 57) is weak.
-
The overall signal intensity for the compound is low, making quantification unreliable.
-
The baseline noise is high relative to the analyte signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Improper Sample Preparation | Ensure the sample is dissolved in a volatile organic solvent like hexane (B92381), dichloromethane (B109758), or iso-octane.[7] The recommended concentration for GC-MS analysis is typically around 10 µg/mL.[8] Ensure the sample is free of particles by filtering or centrifuging.[7][9] | A clear, particle-free sample at an appropriate concentration will improve volatilization in the injector and reduce contamination, leading to a stronger signal. |
| Suboptimal GC-MS Parameters | Optimize the injector temperature, oven temperature program, and carrier gas flow rate. For volatile hydrocarbons, a higher injector temperature (e.g., 250-300 °C) can improve vaporization.[10][11] A slower oven ramp rate can improve peak shape and resolution. | Proper temperature and flow settings will ensure efficient transfer of the analyte to the column and detector, maximizing signal intensity. |
| Contamination in the GC-MS System | Check for and eliminate leaks in the system.[12] Clean the injector liner and the ion source.[10] Use high-purity carrier gas and install traps to remove oxygen and hydrocarbons.[13] | A clean, leak-free system will reduce background noise and interferences, thereby improving the signal-to-noise ratio. |
| Column Issues | Ensure the correct type of column (e.g., a non-polar DB-5 or similar) is installed.[8] The column may be old or contaminated; try trimming the first few centimeters or replacing it.[10] | A suitable and well-maintained column will provide better peak shape and reduce analyte degradation, leading to improved signal. |
Issue 2: High Background Noise
Symptoms:
-
The baseline in the chromatogram is noisy or shows a significant upward drift.
-
The mass spectrum contains numerous unidentified peaks that interfere with the analyte signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Carrier Gas or Solvents | Use high-purity carrier gas (e.g., Helium 99.999%) and install purifiers.[13] Use high-purity, GC-grade solvents for sample preparation.[7] | Reducing impurities in gases and solvents will lower the chemical noise and result in a cleaner baseline. |
| Column Bleed | Ensure the column is properly conditioned and operated within its specified temperature limits.[13] Using a low-bleed MS-grade column is recommended.[12] | Minimized column bleed will result in a more stable baseline, especially at higher temperatures, and a better signal-to-noise ratio. |
| Injector Contamination | Regularly replace the septum and clean or replace the injector liner.[10] Previous samples with high concentrations can cause carryover. | A clean injector will prevent the introduction of contaminants and residues from previous runs, leading to a cleaner background. |
| Leaks in the System | Use an electronic leak detector to check all fittings and connections from the gas source to the detector.[12] | Eliminating leaks will prevent atmospheric gases (like nitrogen and oxygen) from entering the system and contributing to background noise. |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Sample Dissolution: Accurately weigh a small amount of the sample containing this compound. Dissolve the sample in a volatile, non-polar solvent such as hexane or dichloromethane to a final concentration of approximately 10 µg/mL.[8]
-
Filtration/Centrifugation: To remove any particulate matter, filter the sample solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[9] Alternatively, centrifuge the sample and carefully transfer the supernatant to the vial.
-
Vial Sealing: Cap the vial with a clean, appropriate septum and cap. Ensure a tight seal to prevent solvent evaporation.
-
Blank Preparation: Prepare a solvent blank using the same solvent used for the sample. Analyze the blank before and after the sample to check for carryover and system contamination.[7]
Protocol 2: Optimized GC-MS Parameters for this compound
-
Gas Chromatograph (GC) Parameters:
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (adjust ratio as needed, e.g., 20:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
Solvent Delay: 3 minutes.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 2. GCMS Section 6.9.2 [people.whitman.edu]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C11H24 | CID 142411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purity Analysis of 2,2,6,6-Tetramethylheptane
Welcome to the technical support center for the purity analysis of commercially available 2,2,6,6-Tetramethylheptane. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercial this compound?
A1: The purity of commercially available this compound can vary between suppliers and grades. Generally, a purity of ≥98% is common for standard grades. High-purity grades (≥99.5%) are also often available for more sensitive applications. It is crucial to consult the supplier's certificate of analysis (CoA) for the specific lot you are using.
Q2: What are the potential impurities in this compound?
A2: While specific impurities can depend on the synthetic route employed by the manufacturer, potential impurities in this compound may include:
-
Isomers: Other isomers of tetramethylheptane, such as 2,2,4,6-tetramethylheptane (B15456692) or 2,2,5,6-tetramethylheptane, which may form as byproducts during synthesis.[1][2][3]
-
Related Alkanes: Shorter or longer chain alkanes resulting from side reactions.
-
Residual Solvents: Solvents used in the manufacturing or purification process.
-
Oxidation Products: Although generally stable, long-term storage or exposure to air and light could potentially lead to trace levels of oxidation products like hydroperoxides or alcohols.
Q3: Which analytical technique is most suitable for determining the purity of this compound?
A3: Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) is the most common and effective method for purity analysis of volatile, non-polar compounds like this compound. For identification of unknown impurities, GC coupled with a Mass Spectrometer (GC-MS) is recommended. The NIST WebBook provides mass spectral data for this compound which can be used for comparison.[4]
Q4: How should I prepare a sample of this compound for GC analysis?
A4: Due to its volatility, this compound is typically diluted in a high-purity, volatile solvent such as hexane (B92381) or pentane (B18724) before injection into the GC. A typical sample preparation involves diluting the sample to a concentration of approximately 1 mg/mL.
Q5: My GC chromatogram shows more peaks than expected. What could be the cause?
A5: Multiple peaks in your chromatogram could indicate the presence of impurities in your this compound sample. It could also be due to contamination from your sample preparation solvent, vial, or syringe. Running a blank (injecting only the solvent) is recommended to rule out solvent contamination. If the extra peaks persist, they are likely impurities in your sample.
Troubleshooting Guide for GC Analysis
This guide provides solutions to common issues encountered during the GC analysis of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Broad or Tailing Peak for this compound | 1. Column degradation. 2. Injection port temperature is too low. 3. Carrier gas flow rate is too low. | 1. Condition or replace the GC column. 2. Increase the injection port temperature. 3. Optimize the carrier gas flow rate. |
| Ghost Peaks (Peaks in Blank Run) | 1. Contaminated solvent. 2. Septum bleed from the injector. 3. Carryover from a previous injection. | 1. Use a fresh, high-purity solvent. 2. Replace the injector septum. 3. Perform several solvent blank injections to clean the system. |
| Poor Peak Resolution | 1. Inappropriate GC column. 2. Temperature program is not optimal. 3. Carrier gas flow rate is too high. | 1. Use a non-polar or mid-polar capillary column. 2. Optimize the temperature ramp rate (a slower ramp can improve resolution). 3. Reduce and optimize the carrier gas flow rate. |
| Inconsistent Peak Areas | 1. Leaks in the injection system. 2. Inconsistent injection volume. 3. Sample evaporation from the vial. | 1. Check for leaks at the injector port and syringe. 2. Use an autosampler for precise injections. 3. Ensure vials are properly sealed. |
Experimental Protocols
Gas Chromatography (GC-FID) Method for Purity Analysis
This protocol provides a general method for the purity determination of this compound. Method optimization may be required for your specific instrument and column.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity hexane.
-
Transfer an aliquot to a 2 mL GC vial.
2. GC-FID Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1, HP-5ms, or equivalent non-polar column).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature (FID): 280 °C.
-
Data Acquisition: Collect data for the entire run time.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent:
-
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
-
Visualizations
Caption: Workflow for the purity analysis of this compound using GC-FID.
Caption: Decision tree for troubleshooting unexpected peaks in a GC chromatogram.
References
Validation & Comparative
A Comparative Analysis of 2,2,6,6-Tetramethylheptane and Other Alkane Standards for Research Applications
In the realms of scientific research, drug development, and quality control, the purity and well-defined properties of standards are paramount. Alkane standards are fundamental in various analytical techniques, including gas chromatography (GC), and as reference fuels for determining combustion quality. This guide provides a detailed comparison of 2,2,6,6-tetramethylheptane with other common alkane standards, supported by experimental data and standardized methodologies.
Performance Comparison of Alkane Standards
The selection of an appropriate alkane standard is contingent on its specific application. Key physical properties such as cetane number, boiling point, viscosity, and density are critical performance indicators. The following table summarizes these properties for this compound and a selection of other widely used straight-chain and branched alkane standards.
| Alkane Standard | Chemical Formula | Structure | Cetane Number | Boiling Point (°C) | Kinematic Viscosity (cSt at 20°C) | Density (g/mL at 20°C) |
| This compound | C₁₁H₂₄ | Branched | Not Available | ~165-167 | Not Available | ~0.749 |
| n-Hexadecane (Cetane) | C₁₆H₃₄ | Straight-chain | 100 (by definition)[1] | 287 | 3.47 | 0.773 |
| Isocetane (2,2,4,4,6,8,8-Heptamethylnonane) | C₁₆H₃₄ | Highly Branched | 15 (by definition)[1][2] | 240 | Not Available | 0.793 |
| n-Dodecane | C₁₂H₂₆ | Straight-chain | 77 | 216.2 | 1.36 | 0.749 |
| 2,2,4-Trimethylpentane (Isooctane) | C₈H₁₈ | Highly Branched | Low (Octane Number 100)[3][4] | 99.3[3] | 0.50 | 0.692[3][5] |
Experimental Methodologies
The data presented in this guide are determined by standardized experimental protocols to ensure accuracy and reproducibility. Below are detailed summaries of the key methodologies.
1. Cetane Number Determination (ASTM D613)
The cetane number, a critical measure of a fuel's ignition quality, is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[1][2][6]
-
Principle: The test fuel is burned in the CFR engine, and its ignition delay (the time between fuel injection and ignition) is compared to that of reference fuels with known cetane numbers.
-
Apparatus: A specialized CFR engine with a variable compression ratio.
-
Procedure:
-
The engine is warmed up to standardized operating conditions.
-
The test fuel is introduced into the engine.
-
The compression ratio is adjusted until the ignition delay is a specific, standardized value.
-
Blends of two primary reference fuels, n-hexadecane (cetane number 100) and isocetane (2,2,4,4,6,8,8-heptamethylnonane, cetane number 15), are then tested.[1][2]
-
The blend of reference fuels that produces the same ignition delay as the test fuel determines the cetane number of the sample.
-
2. Boiling Point Determination (ASTM D86)
The boiling point, or more accurately, the distillation range, of petroleum products is determined by atmospheric distillation.
-
Principle: A sample of the liquid is distilled under controlled atmospheric conditions, and the vapor temperatures are recorded as the distillation progresses.
-
Apparatus: A distillation flask, condenser, and a receiving cylinder.
-
Procedure:
-
A 100 mL sample is placed in the distillation flask.
-
Heat is applied, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.
-
The vapor temperature is recorded as the volume of condensate in the receiving cylinder increases.
-
The final boiling point is the maximum temperature reached during the test.
-
3. Kinematic Viscosity Determination (ASTM D445)
Kinematic viscosity is a measure of a fluid's resistance to flow under gravity.
-
Principle: The time for a fixed volume of liquid to flow through a calibrated glass capillary viscometer is measured.
-
Apparatus: A calibrated glass capillary viscometer and a constant temperature bath.
-
Procedure:
-
The viscometer is filled with the sample liquid.
-
It is then placed in a constant temperature bath until the sample reaches the test temperature.
-
The liquid is drawn up into the timing bulb of the viscometer.
-
The time it takes for the liquid to flow between two marked points is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
4. Density Determination (ASTM D4052)
The density of liquids is precisely measured using a digital density meter.
-
Principle: The instrument measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.
-
Apparatus: A digital density meter with an oscillating U-tube.
-
Procedure:
-
The instrument is calibrated using air and a reference standard of known density (e.g., pure water).
-
The sample is injected into the clean, dry U-tube.
-
The instrument measures the oscillation period and calculates the density of the sample.
-
Visualizing Experimental Workflows and Chemical Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the fundamental relationship between alkane structure and a key performance characteristic.
References
- 1. Cetane number - Wikipedia [en.wikipedia.org]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 4. 2,2,4-Trimethylpentane - Sciencemadness Wiki [sciencemadness.org]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. digital.library.unt.edu [digital.library.unt.edu]
A Comparative Guide to Validating GC-MS Methods with 2,2,6,6-Tetramethylheptane as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible data. In Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is essential for correcting variations in sample preparation, injection volume, and instrument response. This guide provides a comparative overview of validating a GC-MS method using 2,2,6,6-tetramethylheptane as an internal standard against other common alternatives, offering detailed protocols and data to support robust method development.
The Role and Selection of an Internal Standard
An internal standard is a compound with similar chemical and physical properties to the analyte, added in a constant amount to all samples, calibration standards, and quality controls.[1] Its primary purpose is to compensate for analytical variability, thereby improving the accuracy and precision of quantitative analysis.[1] The selection of an appropriate IS is critical. An ideal internal standard should:
-
Be chemically similar to the analyte(s).[2]
-
Not be present in the original sample matrix.[1]
-
Be chromatographically resolved from all other sample components (Resolution > 1.5).[2]
-
Be stable throughout all sample preparation and analysis steps.[2]
-
Have a similar response factor to the analyte.
Profile of this compound as an Internal Standard
This compound (C11H24, Molecular Weight: 156.31 g/mol ) is a branched-chain alkane.[3][4] Its highly branched structure and chemical inertness make it a potential candidate for an internal standard in GC-MS analysis, particularly for non-polar analytes.
Potential Advantages:
-
Chemical Inertness: As a saturated hydrocarbon, it is stable and unlikely to react with analytes or derivatizing agents.
-
Distinct Mass Spectrum: Its fragmentation pattern in MS can provide unique ions for quantification, minimizing interference.
-
Low Natural Abundance: It is highly unlikely to be present in biological or typical environmental samples.
Considerations:
-
Structural Dissimilarity: It may not be structurally similar to many drug molecules, which can be a drawback if the IS is intended to mimic the analyte's behavior during complex sample extractions.
-
Volatility: Its volatility should be appropriate for the GC method's temperature program to ensure it elutes within the run time without co-eluting with the solvent front or analytes.
Comparison of Internal Standard Alternatives
The choice of an internal standard significantly impacts method performance. Below is a comparison of this compound with other common IS choices.
| Performance Parameter | This compound | Deuterated Analog (e.g., Analyte-d5) | Homologous Alkane (e.g., Tetracosane) |
| Chemical Similarity | Low to Moderate | High | Moderate |
| Co-elution Risk | Low | High (with unlabeled analyte) | Low |
| Correction for Matrix Effects | Good | Excellent | Good |
| Correction for Derivatization | Poor to Moderate | Excellent | Poor to Moderate |
| Cost | Low | High | Low |
| Availability | High | Moderate to Low | High |
GC-MS Method Validation: Parameters and Protocols
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] Key validation parameters are outlined below, with typical acceptance criteria derived from regulatory guidelines.
Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte and IS.[6] |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration. | Coefficient of determination (R²) ≥ 0.995.[7][8] |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for drug substance; 80-120% for impurities or low levels.[6][8][9] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 3%.[6][9] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Results should not be significantly affected by variations.[7] |
Illustrative Performance Data
The following table presents illustrative data for a hypothetical GC-MS method validated using this compound as the internal standard. This data serves as an example of expected performance.
| Parameter | Result |
| Linearity (R²) | 0.998 |
| Range | 1.0 - 100 µg/mL |
| Accuracy (Recovery %) | Low QC (98.5%), Mid QC (101.2%), High QC (99.8%) |
| Precision (RSD %) | Intra-day: 1.5%, Inter-day: 2.1% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
a) Linearity
-
Prepare a stock solution of the analyte and the internal standard (this compound).
-
Create a series of at least five calibration standards by spiking a blank matrix with decreasing concentrations of the analyte.
-
Add a constant concentration of this compound to each calibration standard.
-
Analyze each standard in triplicate using the GC-MS method.[10]
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).[7]
b) Accuracy and Precision
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the established linear range.
-
Add a constant concentration of this compound to each QC sample.
-
For intra-day precision (repeatability), analyze five replicates of each QC level on the same day.
-
For inter-day precision (intermediate precision), analyze the QC samples on three different days.
-
Accuracy is determined by calculating the percent recovery of the measured concentration against the nominal concentration. Precision is determined by calculating the Relative Standard Deviation (RSD) for the replicates at each level.[9]
c) Robustness
-
Identify critical GC-MS parameters (e.g., inlet temperature, oven ramp rate, carrier gas flow rate, ion source temperature).
-
Prepare a mid-level QC sample with the internal standard.
-
Analyze the sample while making small, deliberate variations to one parameter at a time (e.g., ± 5°C for temperature, ± 0.1 mL/min for flow rate).
-
Calculate the percent change in the measured concentration compared to the result obtained using the nominal method.[7]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for method validation and the decision-making process for selecting an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C11H24 | CID 142411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. environics.com [environics.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,2,6,6-Tetramethylheptane and n-Heptane as Non-Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,2,6,6-tetramethylheptane and n-heptane, two non-polar solvents. The selection of an appropriate solvent is critical in various scientific applications, including chromatography, extraction, and chemical synthesis. This document aims to provide an objective analysis of their performance based on available data and theoretical principles to aid in your solvent selection process.
Physicochemical Properties: A Head-to-Head Comparison
| Property | This compound | n-Heptane |
| Molecular Formula | C₁₁H₂₄ | C₇H₁₆ |
| Molecular Weight | 156.31 g/mol | 100.21 g/mol |
| Boiling Point | Estimated to be higher than n-heptane due to increased molecular weight and van der Waals forces. | 98.4 °C |
| Density | Estimated to be slightly higher than n-heptane. | 0.684 g/mL at 20°C |
| Viscosity | Expected to be higher than n-heptane due to greater intermolecular forces. | 0.409 mPa·s at 20°C |
| Polarity Index | Expected to be very low, similar to other branched alkanes. | 0.1 |
| Solubility in Water | Expected to be extremely low. | 3 mg/L at 25°C |
Note: The properties for this compound are largely estimations due to a lack of available experimental data.
Structural Differences
The distinct chemical structures of this compound and n-heptane underpin their differing physical properties and potential applications.
Caption: Molecular structures of this compound and n-heptane.
The highly branched structure of this compound, with its quaternary carbons, results in a more compact and sterically hindered molecule compared to the linear chain of n-heptane. This structural difference is expected to influence their solvent properties significantly.
Performance in Key Applications: A Comparative Outlook
While direct experimental comparisons are lacking, we can infer the potential performance of this compound relative to n-heptane in several key applications based on their structural and physical properties.
Chromatography
In normal-phase chromatography, where a non-polar mobile phase is used, both solvents could be employed. The choice between them would depend on the desired elution strength.
Cross-validation of 2,2,6,6-Tetramethylheptane Analysis: A Comparative Guide to GC-MS and ¹H NMR Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, for the analysis of the branched alkane 2,2,6,6-Tetramethylheptane. This document outlines typical performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for specific research needs.
Data Presentation: A Comparative Analysis
The quantitative performance of an analytical method is critical for its application. While direct comparative studies on this compound are not extensively available, the following table summarizes typical performance metrics for the analysis of branched alkanes using GC-MS and ¹H NMR, based on established analytical principles and data from related studies.[1][2][3][4][5]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Proton Nuclear Magnetic Resonance (¹H NMR) |
| Limit of Detection (LOD) | Low ppb to high ppt (B1677978) range | Low to mid ppm range |
| Limit of Quantitation (LOQ) | Low to mid ppb range | Mid to high ppm range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 5% | < 3% |
Note: These values are representative and can vary depending on the specific instrumentation, method optimization, and sample matrix.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. The following sections provide step-by-step methodologies for the analysis of this compound using GC-MS and ¹H NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive technique ideal for the separation and identification of volatile and semi-volatile compounds.[6]
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration within the calibrated range of the instrument.
-
If necessary, perform a serial dilution to achieve the desired concentration.
-
Add a suitable internal standard (e.g., a deuterated alkane) to the sample solution to improve quantitative accuracy.[7]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectra of the separated components.
-
Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Quantify the amount of this compound by integrating the peak area and using a calibration curve prepared with standards of known concentrations.
¹H NMR Spectroscopy Protocol
¹H NMR spectroscopy is a powerful tool for structural elucidation and quantification, providing information on the chemical environment of protons within a molecule.[8][9]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample containing this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a known amount of an internal standard with a distinct chemical shift (e.g., tetramethylsilane (B1202638) - TMS, or 1,4-dioxane) for quantitative analysis.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
Pulse Sequence: A standard 90° pulse sequence (e.g., zg30).
-
Acquisition Parameters:
-
Spectral width: 16 ppm.
-
Acquisition time: 4 seconds.
-
Relaxation delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 5-10 seconds for alkanes) to ensure full relaxation and accurate integration.[10]
-
Number of scans: 16-64, depending on the sample concentration.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the protons of this compound and the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / V_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
m = mass
-
MW = Molecular weight
-
V = Volume
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualization
To better illustrate the processes involved in the cross-validation and analysis of this compound, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of quantitative screen for 1550 chemicals with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utm.mx [utm.mx]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 2,2,6,6-Tetramethylheptane as a Chain-Transfer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potential performance of 2,2,6,6-tetramethylheptane as a chain-transfer agent (CTA) in radical polymerization. Due to a lack of specific experimental data for this compound in the current literature, this report focuses on a comparative analysis with structurally related alkanes and commonly employed chain-transfer agents. The information presented herein, including experimental protocols and comparative data, is intended to serve as a valuable resource for researchers designing polymerization processes and seeking to control polymer molecular weight.
Chain-transfer agents are crucial in polymer synthesis for controlling the molecular weight of the resulting polymer.[1] This is achieved by interrupting the growth of a propagating polymer chain and initiating a new one.[1] The effectiveness of a CTA is quantified by its chain-transfer constant (Ctr), which is the ratio of the rate constant of the chain-transfer reaction to the rate constant of the propagation reaction.[2] A higher Ctr value indicates a more efficient chain-transfer agent.
Comparative Performance of Chain-Transfer Agents
While specific data for this compound is unavailable, the performance of various alkanes and other common CTAs has been documented. Alkanes, in general, are known to have low chain-transfer constants compared to more active agents like thiols.[3][4] This is attributed to the higher bond dissociation energy of C-H bonds in alkanes compared to the S-H bond in thiols. The structure of the alkane, particularly the presence of tertiary hydrogens, can influence its activity as a CTA.
Below is a compilation of chain-transfer constants for various agents in the polymerization of common monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA). This data provides a benchmark against which the potential performance of this compound can be contextualized.
Table 1: Chain-Transfer Constants (Ctr x 104) of Various Agents in Styrene Polymerization at 60°C
| Chain-Transfer Agent | Ctr x 104 |
|---|---|
| Benzene | 0.018 |
| Toluene | 0.125 |
| Isopropylbenzene | 0.86 |
| tert-Butylbenzene | 0.06 |
| n-Heptane | 0.42 |
| Isooctane (2,2,4-Trimethylpentane) | 1.0 |
| Carbon Tetrachloride | 90 |
| n-Butyl Mercaptan | 220,000 |
| tert-Dodecyl Mercaptan | 136,000 |
Table 2: Chain-Transfer Constants (Ctr x 104) of Various Agents in Methyl Methacrylate (MMA) Polymerization at 60°C
| Chain-Transfer Agent | Ctr x 104 |
|---|---|
| Benzene | 0.07 |
| Toluene | 0.52 |
| Isopropylbenzene | 1.8 |
| n-Heptane | 0.15 |
| Isooctane (2,2,4-Trimethylpentane) | 0.25 |
| Carbon Tetrachloride | 2.4 |
| n-Butyl Mercaptan | 6,700 |
| tert-Dodecyl Mercaptan | 2,500 |
Note: The data presented is compiled from various sources and should be used for comparative purposes. The exact values can vary with experimental conditions such as temperature and solvent.
Experimental Protocol: Determination of Chain-Transfer Constant (Mayo Method)
The most common method for determining the chain-transfer constant is the Mayo method, which relates the number-average degree of polymerization (DPn) to the concentrations of the monomer ([M]) and the chain-transfer agent ([S]).[5][6][7][8]
Principle: The Mayo equation is given by:
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
where DPn,0 is the number-average degree of polymerization in the absence of the chain-transfer agent. By conducting a series of polymerizations with varying ratios of [S]/[M] and plotting 1/DPn against [S]/[M], the chain-transfer constant (Ctr) can be determined from the slope of the resulting straight line.
Materials and Equipment:
-
Monomer (e.g., styrene, methyl methacrylate)
-
Initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)
-
Chain-Transfer Agent (e.g., this compound)
-
Solvent (if applicable, e.g., benzene, toluene)
-
Reaction vessels (e.g., Schlenk tubes, ampoules)
-
Constant temperature bath
-
Vacuum line
-
Polymer characterization equipment (e.g., Gel Permeation Chromatography - GPC, Size Exclusion Chromatography - SEC)
Procedure:
-
Purification of Reagents: Monomer is purified to remove inhibitors (e.g., by washing with aqueous NaOH, drying, and distillation). Initiator is recrystallized. Solvent and the chain-transfer agent are distilled.
-
Preparation of Reaction Mixtures: A series of reaction mixtures are prepared with constant concentrations of monomer and initiator, but with varying concentrations of the chain-transfer agent. A control reaction without any chain-transfer agent is also prepared.
-
Polymerization: The reaction vessels are charged with the respective mixtures, degassed through several freeze-pump-thaw cycles, and sealed under vacuum or inert atmosphere (e.g., nitrogen, argon). The vessels are then placed in a constant temperature bath to initiate polymerization.
-
Termination and Isolation: The polymerization is allowed to proceed to low conversion (typically <10%) to ensure that the concentrations of monomer and chain-transfer agent remain relatively constant.[7] The reaction is then quenched (e.g., by rapid cooling or addition of an inhibitor). The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) for polystyrene or polymethyl methacrylate), followed by filtration and drying under vacuum to a constant weight.
-
Characterization: The number-average molecular weight (Mn) of the purified polymers is determined using GPC or SEC.
-
Calculation of DPn: The number-average degree of polymerization is calculated using the formula: DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer.
-
Mayo Plot: A plot of 1/DPn versus the corresponding [S]/[M] ratio is constructed.
-
Determination of Ctr: The chain-transfer constant (Ctr) is determined from the slope of the linear fit to the data points.
Visualizations
Caption: Mechanism of Chain Transfer in Radical Polymerization.
Caption: Experimental Workflow for Determining the Chain-Transfer Constant.
References
- 1. Chain transfer - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Degree of polymerization and chain transfer in methyl methacrylate | Semantic Scholar [semanticscholar.org]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Using the Mayo method, derive the equation for determining the chain tran.. [askfilo.com]
- 7. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 8. researchgate.net [researchgate.net]
Accuracy and precision of quantification using 2,2,6,6-Tetramethylheptane as an internal standard
A comprehensive evaluation of the accuracy and precision of analytical methods is paramount for researchers, scientists, and drug development professionals. The choice of an internal standard is a critical factor that significantly influences the reliability of quantitative analysis, particularly in chromatographic techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comparative overview of common internal standards used for the quantification of volatile organic compounds (VOCs) and hydrocarbons, with a focus on the principles of accuracy and precision.
While this guide aims to provide a comparative analysis, a notable challenge was encountered in sourcing specific performance data for 2,2,6,6-Tetramethylheptane as an internal standard. Despite its potential utility as a branched alkane in hydrocarbon analysis, a comprehensive search of scientific literature and application notes did not yield publicly available validation data detailing its accuracy and precision. Therefore, a direct quantitative comparison with other internal standards is not feasible at this time.
However, to provide valuable context for researchers, this guide will focus on the performance characteristics of commonly used and well-documented internal standards, offering a framework for selecting an appropriate standard for quantitative analysis.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for variations that can occur during sample preparation and analysis.[1] By adding a known amount of a non-native compound (the internal standard) to every sample, standard, and blank, analysts can compensate for fluctuations in injection volume, solvent evaporation, and instrument response.[1] This normalization process significantly improves the accuracy and precision of the final quantitative results.
The fundamental principle lies in comparing the detector response of the analyte to the response of the internal standard. The ratio of these responses is then used to calculate the concentration of the analyte, effectively canceling out many sources of error.
Commonly Used Internal Standards for VOC and Hydrocarbon Analysis
In the analysis of volatile and semi-volatile organic compounds, including total petroleum hydrocarbons (TPH) and gasoline range organics (GRO), several classes of compounds are frequently employed as internal standards.[2][3] The ideal internal standard should be chemically similar to the analytes of interest, but not naturally present in the samples.
Deuterated Compounds: The Gold Standard
Deuterated analogs of the target analytes (where hydrogen atoms are replaced with deuterium) are often considered the "gold standard" for use as internal standards, especially in mass spectrometry-based methods.[4] Their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during extraction, chromatography, and ionization. This close chemical relationship provides the most accurate correction for analytical variability.
Examples:
-
Benzene-d6: Used for the quantification of benzene.
-
Toluene-d8: Employed for the analysis of toluene (B28343) and other aromatic compounds.[5]
-
Ethylbenzene-d10 and Naphthalene-d8: Often used in methods for analyzing aromatic content in gasoline, such as ASTM D5769.[6]
n-Alkanes: A Practical Alternative
Straight-chain alkanes (n-alkanes) are another common choice for internal standards in hydrocarbon analysis. They are particularly useful when a deuterated analog is not available or when analyzing a broad range of aliphatic compounds. Their elution behavior is predictable, and they are readily available in high purity.
Examples:
-
n-Dodecane (C12): Frequently used as an internal standard in the analysis of petroleum fractions.[7]
-
n-Octane (C8) and other n-alkanes: Utilized in various hydrocarbon analyses.
Performance Comparison of Internal Standards
The following tables summarize the expected performance characteristics for deuterated compounds and n-alkanes based on a review of various method validation studies. It is important to note that actual performance can vary depending on the specific analyte, matrix, and experimental conditions.
Table 1: Quantitative Performance of Deuterated Internal Standards in GC-MS Analysis of VOCs [4]
| Internal Standard | Target Analyte(s) | Typical Accuracy (% Recovery) | Typical Precision (%RSD) |
| Benzene-D6 | Benzene | 95 - 110 | < 15 |
| Toluene-D8 | Toluene, other aromatics | 90 - 115 | < 15 |
| Ethylbenzene-D5 | Ethylbenzene, Xylenes | 90 - 115 | < 15 |
Table 2: Expected Quantitative Performance of n-Alkane Internal Standards in GC-FID/MS Analysis
| Internal Standard | Target Analyte(s) | Expected Accuracy (% Recovery) | Expected Precision (%RSD) |
| n-Dodecane | Aliphatic Hydrocarbons | 85 - 115 | < 15 |
| n-Octane | Gasoline Range Organics | 85 - 115 | < 15 |
Note: The data in Table 2 is representative of expected performance based on general principles of internal standardization and performance of similar compounds, as specific comprehensive validation reports for these as internal standards were not found in the search.
Experimental Protocols for Method Validation
A robust validation of any analytical method is crucial to ensure the reliability of the data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
General Protocol for Quantitative Analysis of Hydrocarbons by GC-MS with an Internal Standard
-
Preparation of Standards:
-
Prepare a stock solution of the target analytes and a separate stock solution of the internal standard (e.g., deuterated compound or n-alkane) in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Create a series of calibration standards by spiking a blank matrix (e.g., clean water or soil) with decreasing concentrations of the analyte stock solution.
-
Add a constant, known amount of the internal standard stock solution to each calibration standard.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a known volume or weight of the unknown sample, add the same constant amount of the internal standard solution as was added to the calibration standards.
-
Perform any necessary extraction or clean-up steps. For volatile compounds in water, purge-and-trap is a common technique.[4] For soils, solvent extraction may be used.[9]
-
-
GC-MS Analysis:
-
Analyze the prepared standards, QC samples, and unknown samples using a validated GC-MS method. The method will specify parameters such as the column type, temperature program, and mass spectrometer settings.
-
-
Data Analysis:
-
For each injection, determine the peak area of the analyte(s) and the internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (analyte area / internal standard area) against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by using the calibration curve and the measured peak area ratio.
-
Visualizing the Workflow
The logical flow of a quantitative analysis using an internal standard can be visualized to better understand the relationships between the different steps.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. response.epa.gov [response.epa.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. PGRL GCFID Qualitative Analysis Method for Hydrocarbons | U.S. Geological Survey [usgs.gov]
- 6. agilent.com [agilent.com]
- 7. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 9. scielo.br [scielo.br]
Inter-laboratory comparison of 2,2,6,6-Tetramethylheptane analysis
An objective inter-laboratory comparison for the analysis of 2,2,6,6-Tetramethylheptane is crucial for ensuring data reliability and consistency across different research and quality control laboratories. This guide provides a framework and hypothetical data for such a comparison, focusing on the prevalent method of Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, scientists, and professionals in drug development who handle volatile organic compound analysis.
Inter-Laboratory Comparison: Hypothetical Study Overview
This guide outlines a simulated inter-laboratory study involving ten laboratories (Lab A through Lab J) tasked with quantifying this compound in a prepared toluene (B28343) solution. Each laboratory received a sample from the same batch with a known reference concentration of 25.00 µg/mL. The primary objective was to assess the precision and accuracy of the participating laboratories' analytical methods.
Data Presentation: Summary of Quantitative Results
The performance of each laboratory was evaluated based on their reported concentration, standard deviation for replicate injections (n=3), and the calculated z-score. The z-score indicates how many standard deviations an observation is from the mean of the reference values. A z-score between -2 and 2 is generally considered satisfactory.
| Laboratory ID | Reported Concentration (µg/mL) | Standard Deviation (n=3) | Calculated z-score | Performance |
| Lab A | 24.85 | 0.15 | -0.60 | Satisfactory |
| Lab B | 25.20 | 0.21 | 0.80 | Satisfactory |
| Lab C | 23.95 | 0.25 | -4.20 | Unsatisfactory |
| Lab D | 25.05 | 0.18 | 0.20 | Satisfactory |
| Lab E | 24.60 | 0.22 | -1.60 | Satisfactory |
| Lab F | 25.80 | 0.30 | 3.20 | Unsatisfactory |
| Lab G | 24.95 | 0.17 | -0.20 | Satisfactory |
| Lab H | 25.15 | 0.19 | 0.60 | Satisfactory |
| Lab I | 24.75 | 0.20 | -1.00 | Satisfactory |
| Lab J | 25.30 | 0.23 | 1.20 | Satisfactory |
| Reference Concentration: 25.00 µg/mL, Robust Standard Deviation of Participants: 0.25 |
Experimental Protocols
A standardized protocol was recommended to all participating laboratories to minimize variability arising from different methodologies.
Sample Preparation
-
Stock Solution: A primary stock solution of this compound (99.5% purity) was prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standards: Calibration standards were prepared by serial dilution of the stock solution in toluene to achieve concentrations of 5, 10, 20, 30, and 50 µg/mL.
-
Sample Handling: Upon receipt, the inter-laboratory comparison sample was stored at 4°C and brought to room temperature before analysis. The sample was vortexed for 30 seconds before drawing an aliquot for injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/Splitless injector, operated in split mode (10:1) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 15°C/min to 250°C, and hold for 5 minutes.
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 57.
-
Qualifier Ions: m/z 71, 85.
Visualizations
The following diagrams illustrate the logical flow of the inter-laboratory study and the analytical workflow for determining the concentration of this compound.
A Comparative Analysis of 2,2,6,6-Tetramethylheptane and Deuterated Standards in Analytical Chemistry
In the landscape of analytical chemistry, the selection of appropriate standards and solvents is paramount for achieving accurate and reproducible results. This guide provides a detailed comparison between 2,2,6,6-Tetramethylheptane and deuterated standards, highlighting their distinct properties and primary applications. While a direct performance benchmark is not applicable due to their fundamentally different roles, this document will elucidate their respective uses, enabling researchers, scientists, and drug development professionals to make informed decisions for their experimental designs.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of this compound and a representative deuterated standard, Deuterated Chloroform (CDCl3). It is important to note that the properties of deuterated standards will vary depending on the specific parent molecule.
| Property | This compound | Deuterated Standard (e.g., CDCl3) |
| Molecular Formula | C11H24 | CDCl3 |
| Molar Mass | 156.31 g/mol | 120.38 g/mol |
| Boiling Point | 177 °C | 61.2 °C |
| Density | 0.749 g/cm³ | 1.5 g/cm³ |
| Primary Application | Non-polar solvent, reference compound in gas chromatography | Internal standard in mass spectrometry, solvent in NMR spectroscopy |
| Key Characteristic | High degree of branching, chemical inertness | Presence of deuterium (B1214612) atoms, which are heavier than hydrogen |
Experimental Applications and Methodologies
The utility of this compound and deuterated standards is dictated by their unique chemical characteristics. Their applications do not overlap, and thus they are employed in different stages and types of analytical workflows.
Deuterated Standards: The Gold Standard for Quantification
Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry (MS) assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS). The underlying principle is that a known quantity of the deuterated standard, which is a heavy-isotope-labeled version of the analyte of interest, is added to the sample. This standard co-elutes with the analyte during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for precise quantification of the analyte, as the ratio of the analyte's signal to the internal standard's signal can be used to correct for variations in sample preparation, injection volume, and ionization efficiency.
Experimental Protocol: Quantitative Analysis of a Drug Compound using a Deuterated Internal Standard
-
Preparation of Standard Solutions: A stock solution of the drug analyte and its corresponding deuterated internal standard are prepared in a suitable solvent. A series of calibration standards are then prepared by serial dilution of the analyte stock solution, with each standard containing a constant concentration of the deuterated internal standard.
-
Sample Preparation: The biological or environmental sample is processed to extract the analyte. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. A known amount of the deuterated internal standard is spiked into the sample prior to extraction.
-
LC-MS Analysis: The prepared sample and calibration standards are injected into an LC-MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.
-
Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of the analyte in the unknown sample is then determined from this calibration curve.
This compound: A Niche Non-Polar Solvent
This compound is a highly branched, non-polar alkane. Its primary use in a research setting would be as a solvent for non-polar compounds or in specific chemical reactions where a high boiling point and chemical inertness are required. It is not suitable as an internal standard for most applications due to its volatility and the fact that it is not an isotopologue of a specific analyte.
Experimental Protocol: Liquid-Liquid Extraction using a Non-Polar Solvent
Liquid-liquid extraction (LLE) is a common sample preparation technique used to separate analytes from a complex matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. A non-polar solvent like this compound could be used to extract non-polar analytes from an aqueous sample.
-
Sample Preparation: The aqueous sample containing the analytes of interest is placed in a separatory funnel.
-
Addition of Extraction Solvent: A volume of the non-polar organic solvent (e.g., this compound) is added to the separatory funnel.
-
Extraction: The funnel is stoppered and shaken vigorously to facilitate the transfer of the non-polar analytes from the aqueous phase to the organic phase. The funnel is vented periodically to release pressure.
-
Phase Separation: The funnel is allowed to stand until the two liquid phases have completely separated. The non-polar organic solvent, being less dense than water, will form the upper layer.
-
Collection of Organic Phase: The lower aqueous layer is drained off, and the upper organic layer containing the extracted analytes is collected.
-
Further Processing: The collected organic phase can then be concentrated and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Conclusion
2,2,6,6-Tetramethylheptane: A Comparative Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. While common solvents are well-characterized, niche molecules such as 2,2,6,6-tetramethylheptane offer unique properties that may be advantageous in specific applications. This guide provides a comparative analysis of this compound against other common non-polar solvents, supported by physical data and a representative experimental protocol where its properties would be beneficial.
Performance Comparison of Non-Polar Solvents
This compound is a highly branched aliphatic hydrocarbon. Its sterically hindered structure imparts properties such as high thermal stability and chemical inertness, making it a potential candidate for applications requiring a non-reactive medium. To objectively assess its utility, a comparison of key physical properties with other commonly used non-polar solvents is presented below.
| Property | This compound | n-Heptane | Isooctane (2,2,4-Trimethylpentane) | Cyclohexane | Toluene (B28343) |
| Molecular Formula | C₁₁H₂₄ | C₇H₁₆ | C₈H₁₈ | C₆H₁₂ | C₇H₈ |
| Molecular Weight ( g/mol ) | 156.31[1] | 100.21[2][3] | 114.23[4][5] | 84.16[6] | 92.14[7][8] |
| Boiling Point (°C) | ~179 (Predicted) | 98.4[3] | 99.3[4] | 80.7[6] | 110.6[7][9] |
| Melting Point (°C) | - | -90.6[3] | -107.4[4][5] | 6.55[6] | -95[9] |
| Density (g/cm³ at 20°C) | ~0.75 (Predicted) | 0.684[3] | 0.692[5] | 0.779[6] | 0.867[9] |
| Viscosity (cP at 20°C) | - | 0.42 | 0.53 | 0.98 | 0.59[8] |
| Flash Point (°C) | - | -4 | -12[10] | -20 | 4[11] |
| Solubility in Water | Insoluble | Insoluble[12] | Insoluble[5][10] | Slightly soluble | Insoluble[11] |
Key Considerations for Solvent Selection
The selection of an appropriate non-polar solvent is a multi-faceted decision. The following diagram illustrates a logical workflow for choosing a solvent for a moisture-sensitive reaction, a context where an inert solvent like this compound could be considered.
Experimental Protocol: A Representative Application
While specific experimental data for reactions utilizing this compound as a solvent are scarce, its properties suggest suitability for reactions requiring an inert, high-boiling, non-polar medium. A classic example is the Wurtz reaction, which involves the coupling of alkyl halides using sodium metal and is highly sensitive to protic solvents.
Objective: To synthesize a higher alkane via the Wurtz reaction, illustrating the use of a non-polar, aprotic solvent.
Materials:
-
Alkyl halide (e.g., 1-bromohexane)
-
Sodium metal, cut into small pieces
-
Anhydrous non-polar, aprotic solvent (e.g., this compound, n-heptane, or dry ether)
-
Anhydrous ether (for comparison, if desired)
-
Distilled water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Reaction Initiation: Place freshly cut sodium metal pieces in the flask containing the anhydrous non-polar solvent.
-
Addition of Alkyl Halide: Dissolve the alkyl halide in the same anhydrous solvent and add it to the dropping funnel. Add the alkyl halide solution dropwise to the stirring suspension of sodium metal in the solvent.
-
Reflux: The reaction is often exothermic and may begin to reflux on its own. If necessary, gently heat the mixture to maintain a steady reflux. Continue refluxing until the sodium metal is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench any unreacted sodium by the slow addition of ethanol.
-
Transfer the mixture to a separatory funnel and wash with distilled water to remove any sodium salts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent using a rotary evaporator. The resulting crude product can be purified by distillation.
The following diagram outlines the general workflow for this type of moisture-sensitive reaction.
Conclusion
This compound represents a highly inert and sterically hindered non-polar solvent. While its application in published research appears limited, its physical properties suggest it could be a valuable alternative to more common solvents like heptane (B126788) or toluene in specific scenarios, particularly in high-temperature reactions or when extreme chemical inertness is required. The provided data and experimental framework offer a basis for considering this compound in the design of new synthetic routes and research protocols. Further experimental investigation is warranted to fully elucidate its performance characteristics in comparison to established solvent systems.
References
- 1. This compound | C11H24 | CID 142411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-Heptane | Gas Encyclopedia Air Liquide [encyclopedia.airliquide.com]
- 3. Heptane - Wikipedia [en.wikipedia.org]
- 4. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 5. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexane - GeeksforGeeks [geeksforgeeks.org]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. Toluene Solvent Properties [macro.lsu.edu]
- 9. Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use [k-chem.vn]
- 10. haltermann-carless.com [haltermann-carless.com]
- 11. Toluene | 108-88-3 [chemicalbook.com]
- 12. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,2,6,6-Tetramethylheptane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedural information for the safe handling and disposal of 2,2,6,6-Tetramethylheptane, a flammable liquid requiring careful management as a hazardous waste. Adherence to these protocols is critical for maintaining a safe and compliant laboratory environment.
Hazard Classification and Disposal Overview
This compound is classified as an ignitable hazardous waste due to its low flash point. The primary route for its disposal is through a licensed hazardous waste disposal company. It is imperative that this chemical is never disposed of down the drain or in regular trash receptacles.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data related to the hazardous characteristics of this compound.
| Property | Value | Regulatory Significance |
| Flash Point | 47.5°C (117.5°F)[1] | Below the 60°C (140°F) threshold for ignitable hazardous waste (EPA code D001)[2] |
| pH | No data available | Corrosivity (EPA code D002) cannot be determined; assume neutral unless tested. |
| Reactivity | No data available | Reactivity (EPA code D003) is undetermined; handle with caution. |
| Toxicity | No data available[1] | Toxicity (EPA D, F, K, P, U codes) is undetermined; err on the side of caution and manage as hazardous waste. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn to minimize exposure risks:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Skin Protection: A lab coat or other suitable protective clothing is required to prevent skin contact.
-
Respiratory Protection: In case of spills or inadequate ventilation, a respirator with an appropriate organic vapor cartridge should be used.
Waste Collection and Labeling
Proper containment and labeling are crucial for safe storage and transport.
-
Container: Collect waste this compound in a designated, leak-proof, and chemically compatible container. The container should be kept closed except when adding waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the ignitable hazard.
Storage of Chemical Waste
Waste containers must be stored safely prior to collection by a licensed disposal service.
-
Location: Store the waste container in a well-ventilated, designated satellite accumulation area within the laboratory.
-
Segregation: Keep the container away from incompatible materials, particularly strong oxidizing agents.
-
Ignition Sources: Ensure the storage area is free from sources of ignition such as open flames, sparks, or hot surfaces.
Arranging for Disposal
-
Licensed Professional Disposal: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of accumulation, in accordance with institutional and regulatory requirements.
Spill Management
In the event of a spill, follow these procedures to mitigate hazards:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the liquid. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2,6,6-Tetramethylheptane
For Immediate Reference: Essential Safety and Handling Protocols for 2,2,6,6-Tetramethylheptane
This guide provides critical safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document outlines essential personal protective equipment (PPE), emergency procedures, and disposal plans to ensure a safe and compliant laboratory environment.
Hazard Overview and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor. While specific toxicity data is limited, it is imperative to handle it with care to avoid potential skin, eye, and respiratory irritation. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended for splash protection. For prolonged contact, heavier-duty gloves should be used. Always inspect gloves for degradation before use.[2][3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of flame-resistant material is essential. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If exposure limits are likely to be exceeded or if working outside of a ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] |
Glove Selection and Breakthrough Times
Due to the absence of specific breakthrough time data for this compound, recommendations are based on data for structurally similar aliphatic hydrocarbons like n-heptane. It is crucial to understand that these are estimates and actual breakthrough times can vary based on glove thickness, manufacturer, and the specific conditions of use.
| Glove Material | Splash Protection | Extended Contact | General Recommendation |
| Nitrile Rubber | Good | Fair to Good | Recommended for general laboratory use and splash protection. Change gloves immediately upon contamination.[2][4] |
| Neoprene | Good | Good | A suitable alternative to nitrile, offering good resistance to aliphatic hydrocarbons.[3][4] |
| Natural Rubber (Latex) | Poor | Not Recommended | Offers poor resistance to aliphatic hydrocarbons and is not recommended for handling this compound.[3][4] |
| Butyl Rubber | Very Good | Excellent | Recommended for situations involving prolonged or immersive contact.[3] |
Note: Always consult the glove manufacturer's specific chemical resistance guide for the most accurate information.[5][6][7]
Occupational Exposure Limits (OELs)
There are no established specific occupational exposure limits for this compound. However, as a C11 aliphatic hydrocarbon, it is prudent to adhere to the OELs for similar hydrocarbon solvent mixtures. The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) for C9-C15 aliphatic hydrocarbon gases and vapors of 1050 mg/m³.[8] It is recommended to maintain exposure levels well below this limit.
Operational and Disposal Plans
A clear and concise plan for both the handling and disposal of this compound is essential for laboratory safety and environmental compliance.
Standard Operating Procedure (SOP) Workflow
Figure 1. A logical workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of an accidental release or exposure, follow these steps immediately:
| Emergency Scenario | Immediate Action |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all ignition sources. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. The container should be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this compound down the drain.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.
References
- 1. auckland.ac.nz [auckland.ac.nz]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. esig.org [esig.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
